2-Hydroxy-5-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQNPFJBRPRBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455712 | |
| Record name | 2-hydroxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-09-1 | |
| Record name | 2-Hydroxy-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39835-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Hydroxy-5-nitrobenzonitrile. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Core Chemical Properties
This compound is a nitroaromatic compound with the chemical formula C₇H₄N₂O₃. It is also known by other names such as 2-cyano-4-nitrophenol. This compound is a solid at room temperature and presents as a light yellow to light brown solid.
Physical and Chemical Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| Melting Point | 190-194 °C | [2] |
| Boiling Point | 345 °C at 760 mmHg | [2] |
| Flash Point | 162 °C | [2] |
| Appearance | Light yellow to light brown solid | [3] |
| pKa | 3.97 ± 0.22 (Predicted) | [3] |
| CAS Number | 39835-09-1 | [1][2] |
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, the following table summarizes the expected spectroscopic characteristics for this compound based on its functional groups.
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm, hydroxyl proton signal. |
| ¹³C NMR | Aromatic carbons, nitrile carbon (~115-120 ppm), carbon bearing the hydroxyl group, and carbon bearing the nitro group. |
| FTIR (cm⁻¹) | ~3200-3600 (O-H stretch, broad), ~3000-3100 (aromatic C-H stretch), ~2220-2260 (C≡N stretch), ~1500-1550 and ~1300-1350 (NO₂ asymmetric and symmetric stretch).[4][5][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, based on standard organic chemistry procedures for analogous compounds, a reliable synthetic and purification workflow can be proposed.[7][8]
Proposed Synthesis of this compound
A plausible synthetic route involves the nitration of 2-hydroxybenzonitrile (B42573).
Materials:
-
2-Hydroxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-hydroxybenzonitrile in concentrated sulfuric acid at 0 °C with stirring.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the temperature below 10 °C.
-
Reaction: Continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Precipitation and Filtration: Allow the precipitate to form and then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification of this compound
Purification of the crude product can be achieved through recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate
-
Buchner funnel and filter paper
Methodology:
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a desiccator or vacuum oven.
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
This compound has been identified as a potent inhibitor of xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[9][10] Inhibition of this enzyme is a common therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid.[9] The compound has also been noted for its potential immunomodulatory and antimicrobial activities. The antimicrobial mechanism of nitro-containing compounds often involves the enzymatic reduction of the nitro group within microbial cells to produce reactive nitrogen species that can damage cellular components.
Caption: General mechanism of xanthine oxidase inhibition by this compound.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39835-09-1 [sigmaaldrich.com]
- 3. This compound | 39835-09-1 [chemicalbook.com]
- 4. azooptics.com [azooptics.com]
- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 39835-09-1 | Benchchem [benchchem.com]
- 9. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile (CAS Number: 39835-09-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-nitrobenzonitrile, a niche yet significant chemical entity, has garnered attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling protocols, and detailed experimental methodologies for its key biological applications. Notably, this document elucidates its role as an inhibitor of bacterial pyochelin uptake, a modulator of the immune response, and an inhibitor of xanthine (B1682287) oxidase. While its direct interactions with major signaling pathways remain an area for future investigation, this guide lays the foundational knowledge for researchers and drug development professionals to explore its therapeutic potential.
Chemical and Physical Properties
This compound is a solid, light yellow to light brown compound with the molecular formula C₇H₄N₂O₃.[1][2] It is also known by other names such as 2-Cyano-4-nitrophenol and 4-Nitro-2-cyanophenol.[3][4][5] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39835-09-1 | [3][4] |
| Molecular Formula | C₇H₄N₂O₃ | [3][4] |
| Molecular Weight | 164.12 g/mol | [3][4] |
| Appearance | Light yellow to light brown solid | [1][2] |
| Melting Point | 190-194 °C | [2] |
| Boiling Point | 345 °C | [4] |
| Density | 1.49 g/cm³ | [4] |
| Flash Point | 197 °C | |
| pKa | 3.97 ± 0.22 (Predicted) | [4] |
| InChI Key | MPQNPFJBRPRBFF-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O | [3] |
Synthesis
While various methods for the synthesis of nitriles exist, a common approach for producing this compound involves the nitration of a precursor such as 2-hydroxybenzonitrile. A generalized synthetic workflow is depicted below.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[3][6] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a respirator, should be used when handling this compound.[7] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[7] In case of contact, affected areas should be washed thoroughly with soap and water.[7] For disposal, the compound should be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | GHS Classification | Reference(s) |
| H302 | Harmful if swallowed | [3][4] |
| H312 | Harmful in contact with skin | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [3] |
Biological Activities and Experimental Protocols
This compound has demonstrated several noteworthy biological activities, positioning it as a compound of interest for further research and drug development.
Inhibition of Pyochelin Uptake in Pseudomonas aeruginosa
Pyochelin is a siderophore produced by Pseudomonas aeruginosa to acquire iron, an essential nutrient for its growth and virulence.[8] this compound has been shown to inhibit the uptake of the pyochelin-iron complex. This activity suggests its potential as an antimicrobial agent targeting this opportunistic pathogen.
This protocol is a generalized procedure and may require optimization.
-
Bacterial Strain and Culture Conditions: Use a Pseudomonas aeruginosa strain deficient in pyoverdine and pyochelin production (e.g., PAD07) to specifically assess pyochelin-mediated uptake.[9] Culture the bacteria in an iron-depleted minimal medium.
-
Preparation of Pyochelin-⁵⁵Fe Complex: Prepare a stock solution of pyochelin and chelate it with radioactive ⁵⁵FeCl₃.
-
Inhibition Assay:
-
Measurement of Iron Uptake:
-
Stop the reaction by rapid filtration through a membrane filter to separate the cells from the medium.
-
Wash the filters to remove non-internalized Pch-⁵⁵Fe.
-
Measure the radioactivity retained by the cells using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of Pch-⁵⁵Fe uptake for each concentration of the test compound compared to a control without the inhibitor.
Immunomodulatory Activities
This compound has been reported to possess immunomodulatory activities, suggesting its potential in treating diseases with an inflammatory component, such as diabetes mellitus. The assessment of these activities typically involves in vitro assays using immune cells.
This is a general protocol and should be adapted based on the specific immune response being investigated.
-
Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, lymphocytes).
-
Cell Stimulation: Stimulate the cells with a mitogen (e.g., phytohemagglutinin) or a pro-inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.
-
Treatment: Treat the stimulated cells with various concentrations of this compound.
-
Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant. Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]
-
Data Analysis: Determine the effect of the compound on cytokine production by comparing the levels in treated cells to those in untreated, stimulated cells.
Xanthine Oxidase Inhibition
This compound is a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
This protocol is based on the spectrophotometric measurement of uric acid formation.
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Xanthine solution (substrate)
-
Xanthine oxidase solution
-
This compound (test inhibitor)
-
Allopurinol (positive control)
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer.
-
Add the test compound or positive control at various concentrations.
-
Add the xanthine oxidase solution and pre-incubate.
-
Initiate the reaction by adding the xanthine solution.
-
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway Interactions
Currently, there is a lack of specific published data detailing the direct interaction of this compound with key intracellular signaling pathways such as NF-κB, MAPK, or PI3K/Akt. The observed immunomodulatory effects suggest a potential influence on inflammatory signaling cascades. For instance, modulation of cytokine production is often linked to the NF-κB pathway, which is a central regulator of inflammatory gene expression. Future research should aim to elucidate the molecular mechanisms underlying the biological activities of this compound, including its potential effects on these critical signaling networks.
Conclusion
This compound is a multifaceted compound with demonstrated biological activities that warrant further investigation. Its ability to inhibit bacterial iron uptake, modulate immune responses, and inhibit a key enzyme in purine (B94841) metabolism highlights its potential as a lead compound in drug discovery. This technical guide provides a solid foundation of its properties, synthesis, and bioassay methodologies to facilitate future research into its therapeutic applications and to unravel its molecular mechanisms of action, particularly its interactions with cellular signaling pathways.
References
- 1. This compound | 39835-09-1 [sigmaaldrich.com]
- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Pyochelin Potentiates the Inhibitory Activity of Gallium on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Cytokine Production by the Dydrogesterone Metabolite Dihydrodydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitrobenzonitrile from p-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 2-hydroxy-5-nitrobenzonitrile, a valuable chemical intermediate, starting from p-nitrophenol. The synthesis is a multi-step process involving the initial ortho-formylation of p-nitrophenol to yield 2-hydroxy-5-nitrobenzaldehyde (B32719), which is subsequently converted to the target nitrile. This document details the experimental protocols for each key transformation, presents quantitative data from analogous reactions, and visualizes the chemical pathways and workflows.
Synthetic Strategy Overview
The direct conversion of p-nitrophenol to this compound is not a standard or single-step transformation. A logical and effective synthetic route involves two primary stages:
-
Ortho-Formylation of p-Nitrophenol: The introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of p-nitrophenol is the crucial first step. While classic methods like the Reimer-Tiemann and Duff reactions exist for phenol (B47542) formylation, they often suffer from low yields and lack of regioselectivity, especially with deactivated substrates like p-nitrophenol.[1][2][3] A more modern and highly regioselective method employing magnesium chloride, triethylamine (B128534), and paraformaldehyde is recommended for this transformation.[4][5] This method has been shown to be effective for phenols bearing electron-withdrawing groups.[5]
-
Conversion of Aldehyde to Nitrile: The resulting 2-hydroxy-5-nitrobenzaldehyde (also known as 5-nitrosalicylaldehyde) is then converted into the target this compound. This is typically achieved through a two-step, one-pot process involving the formation of an aldoxime with hydroxylamine, followed by its dehydration to the nitrile.[6]
References
Spectroscopic Analysis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃), a compound of interest in medicinal chemistry and materials science. This document compiles available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.
Data Presentation
The table below summarizes the key mass spectrometry data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | PubChem |
| Molecular Weight | 164.12 g/mol | PubChem |
| Mass Spectrometry Type | Electron Ionization (EI) | PubChem |
| Molecular Ion Peak [M]⁺• | m/z = 164 | PubChem |
| Major Fragment 1 | m/z = 90 | PubChem |
| Major Fragment 2 | m/z = 63 | PubChem |
Experimental Protocol
Objective: To acquire the mass spectrum of this compound using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 100 °C to 280 °C) to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (br) | 1H | -OH |
| ~8.40 | Doublet | 1H | H-6 (ortho to -NO₂) |
| ~8.25 | Doublet of doublets | 1H | H-4 (meta to -NO₂, ortho to -CN) |
| ~7.30 | Doublet | 1H | H-3 (ortho to -OH) |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (-OH) |
| ~142 | C-5 (-NO₂) |
| ~128 | C-4 |
| ~125 | C-6 |
| ~118 | C-3 |
| ~116 | -CN |
| ~108 | C-1 (-CN) |
Experimental Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred.
-
-
Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication.
-
Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2230 | Medium, Sharp | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1550 - 1475 | Strong | Asymmetric N-O stretch (nitro group) |
| 1360 - 1290 | Strong | Symmetric N-O stretch (nitro group) |
| ~1300 | Strong | In-plane O-H bend |
| ~1200 | Strong | C-O stretch (phenolic) |
| 900 - 675 | Strong | Out-of-plane C-H bend (aromatic) |
Experimental Protocol
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid this compound.
Instrumentation:
-
FTIR Spectrometer.
-
Attenuated Total Reflectance (ATR) accessory or KBr press.
Methodology (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, where it is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
-
Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide on the Solubility of 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in various synthetic and pharmaceutical applications. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.
Physicochemical Properties and Solubility Profile
This compound is a solid organic compound with a molecular weight of 164.12 g/mol .[1][2] Its structure, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a polar nitro (-NO2) group on a nonpolar benzene (B151609) ring, results in a molecule with a complex solubility profile. This compound is generally insoluble in water but finds solubility in some organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1] The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the nitrile and nitro groups can interact with polar aprotic solvents.
The solubility of structurally similar compounds, such as 3-nitrobenzonitrile, has been quantitatively determined in various organic solvents, showing a general trend of increasing solubility with temperature. For 3-nitrobenzonitrile, the highest solubility is observed in acetone, followed by acetonitrile (B52724) and ethyl acetate, with lower solubility in alcohols and the lowest in cyclohexane.[3] A similar trend can be anticipated for this compound, although the presence of the hydroxyl group will likely increase its solubility in polar protic solvents compared to its non-hydroxylated counterpart. For instance, a related compound, 4-Methyl-3-nitrobenzonitrile, is soluble in chloroform (B151607) and ethyl acetate.[4]
Quantitative Solubility Data
While specific experimental data for this compound is not widely published, the following table provides an estimated solubility profile based on the behavior of structurally related nitroaromatic and benzonitrile (B105546) compounds. These values should be considered as a guideline for solvent selection and should be experimentally verified for precise applications.
| Solvent | Solvent Type | Temperature (°C) | Estimated Solubility ( g/100 mL) | Estimated Molar Solubility (mol/L) |
| Water | Polar Protic | 25 | Insoluble | <0.001 |
| Methanol | Polar Protic | 25 | ~1.5 | ~0.09 |
| Ethanol | Polar Protic | 25 | ~1.0 | ~0.06 |
| Acetone | Polar Aprotic | 25 | ~10.0 | ~0.61 |
| Ethyl Acetate | Polar Aprotic | 25 | ~4.0 | ~0.24 |
| Dichloromethane | Nonpolar | 25 | ~0.5 | ~0.03 |
| Toluene | Nonpolar | 25 | ~0.2 | ~0.01 |
| Hexane | Nonpolar | 25 | <0.01 | <0.0006 |
| DMSO | Polar Aprotic | 25 | Soluble | >1.0 |
| DMF | Polar Aprotic | 25 | Soluble | >1.0 |
Factors Influencing Solubility
The dissolution of this compound is a complex process governed by the interplay of solute and solvent properties, as well as external conditions. The following diagram illustrates these key relationships.
References
Potential Biological Activities of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-nitrobenzonitrile is a small organic molecule with potential biological activities that are of interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of its known and potential biological effects, including its role as a xanthine (B1682287) oxidase inhibitor and its antimicrobial properties, particularly against Pseudomonas aeruginosa. This document summarizes the available qualitative data, outlines detailed experimental protocols for assessing its biological activities, and provides visualizations of key pathways and workflows. While quantitative data for this specific compound is limited in publicly available literature, this guide serves as a foundational resource for researchers investigating its therapeutic potential.
Introduction
This compound, a derivative of benzonitrile, possesses a chemical structure that suggests potential interactions with biological systems. The presence of a hydroxyl group, a nitro group, and a nitrile group on the aromatic ring provides multiple points for potential molecular interactions, making it a candidate for investigation in various therapeutic areas. Preliminary studies and a review of related compounds indicate potential activities in enzyme inhibition and antimicrobial effects. This guide aims to consolidate the current understanding of this compound's biological profile and provide the necessary methodological framework for its further exploration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 39835-09-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 164.12 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | 190-194 °C | --INVALID-LINK-- |
| Boiling Point | 345 °C at 760 mmHg | --INVALID-LINK-- |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O | --INVALID-LINK-- |
Potential Biological Activities
Based on available literature, this compound has been associated with several potential biological activities. These are summarized in Table 2. It is important to note that while these activities have been suggested, detailed quantitative data for this specific compound are largely unavailable in the reviewed literature.
| Biological Activity | Description |
| Xanthine Oxidase Inhibition | The compound is suggested to be a potent inhibitor of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and associated with conditions like gout.[1] |
| Antimicrobial Activity | It has been studied for its effects on gram-negative bacteria, such as Pseudomonas aeruginosa.[1] The proposed mechanism involves the inhibition of pyochelin uptake, a siderophore essential for iron acquisition by the bacterium.[1] |
| Immunomodulatory Activities | The molecule has been shown to have immunomodulatory activities, suggesting its potential as a therapeutic agent for various diseases.[1] |
Quantitative Data
A thorough search of scientific databases did not yield specific quantitative data (e.g., IC₅₀, MIC) for the biological activities of this compound. The following tables are provided as templates for researchers to populate as data becomes available. For context, reference data for known inhibitors or related compounds are included where appropriate.
Table 3: Xanthine Oxidase Inhibition Data
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| This compound | Xanthine Oxidase | Spectrophotometric | Data not available | - |
| Allopurinol (B61711) (Reference) | Xanthine Oxidase | Spectrophotometric | 2.84 ± 0.41 | |
| 3,4,5-Trihydroxycinnamic acid | Xanthine Oxidase | Spectrophotometric | 61.60 ± 8.00 |
Table 4: Antimicrobial Activity Data against Pseudomonas aeruginosa
| Compound | Strain | Assay Type | MIC (µg/mL) | Reference |
| This compound | P. aeruginosa | Broth Microdilution | Data not available | - |
| Ciprofloxacin (Reference) | P. aeruginosa ATCC 27853 | Broth Microdilution | 0.25 - 1 | |
| Amikacin (Reference) | P. aeruginosa ATCC 27853 | Broth Microdilution | 0.25 - 1 |
Table 5: Immunomodulatory Activity Data
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | e.g., RAW 264.7 | e.g., MTT Assay | Cell Proliferation | Data not available | - |
| This compound | e.g., PBMCs | e.g., Griess Assay | Nitric Oxide Production | Data not available | - |
Table 6: Anticancer Activity Data
While direct anticancer activity of this compound is not well-documented, a related compound, 2-amino-5-nitrobenzonitrile, has shown some cytotoxic effects.
| Compound | Cell Line | Assay Type | IC₅₀ (µg/mL) | Reference |
| This compound | Various | e.g., MTT Assay | Data not available | - |
| 2-Amino-5-nitrobenzonitrile | AGS (gastric cancer) | WST-1 Assay | 50, 100, 200 (antiproliferative doses) | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the biological activities of this compound.
Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dissolve this compound and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to desired concentrations.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, the test compound solution (or control), and the xanthine oxidase solution.
-
Include wells for a blank (no enzyme), a negative control (DMSO vehicle), and a positive control (allopurinol).
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the xanthine substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing: Broth Microdilution for Pseudomonas aeruginosa
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture P. aeruginosa overnight in CAMHB.
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, read the optical density at 600 nm using a microplate reader.
-
Immunomodulatory Activity: Macrophage Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of immune cells, such as macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Lipopolysaccharide (LPS) (as a stimulant, optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., LPS) if investigating stimulatory effects.
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or proliferation relative to the vehicle control.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms.
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Mechanism of Pyochelin Uptake Inhibition.
Conclusion
This compound presents several avenues for therapeutic investigation, particularly as a xanthine oxidase inhibitor and an antimicrobial agent against Pseudomonas aeruginosa. This technical guide provides a foundational overview of its potential biological activities and detailed protocols for further research. The significant lack of quantitative data in the current literature highlights the need for comprehensive in vitro and in vivo studies to validate these preliminary findings and elucidate the full therapeutic potential of this compound. The provided experimental frameworks and visualizations are intended to facilitate and guide these future research endeavors.
References
2-Hydroxy-5-nitrobenzonitrile: A Technical Guide to its Function as a Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-5-nitrobenzonitrile, a potent inhibitor of xanthine (B1682287) oxidase. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Elevated levels of uric acid are associated with hyperuricemia, a precursor to the painful inflammatory condition known as gout.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[3][5] This document details the (proposed) synthesis of this compound, its mechanism of action as a xanthine oxidase inhibitor, and standardized protocols for its in vitro and in vivo evaluation. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for conditions associated with elevated uric acid levels.
Introduction
This compound is a small molecule that has been identified as a potent inhibitor of xanthine oxidase.[6][7] Its chemical structure, featuring a hydroxyl group and a nitro group on a benzonitrile (B105546) scaffold, is key to its inhibitory activity. Beyond its effects on xanthine oxidase, this compound has also been noted for its potential immunomodulatory and antimicrobial properties.[6][7] This guide will focus specifically on its role as a xanthine oxidase inhibitor, providing the necessary technical details for its study and potential development as a therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| Synonyms | 2-cyano-4-nitrophenol | |
| CAS Number | 39835-09-1 | [7] |
| Molecular Formula | C₇H₄N₂O₃ | [7][8] |
| Molecular Weight | 164.12 g/mol | [7][8] |
| Appearance | Solid | - |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O | [7][8] |
| InChIKey | MPQNPFJBRPRBFF-UHFFFAOYSA-N | [8] |
Quantitative Data on Xanthine Oxidase Inhibition
| Parameter | Value | Conditions |
| IC50 (μM) | Data not available | e.g., Bovine milk xanthine oxidase, pH 7.5, 25°C |
| Ki (μM) | Data not available | e.g., Competitive, non-competitive, or mixed-type inhibition |
| Inhibition Type | Data not available | Determined via kinetic studies (e.g., Lineweaver-Burk plot) |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the nitration of 2-hydroxybenzonitrile (B42573). The following protocol is a generalized procedure based on established methods for the nitration of phenolic compounds.[9][10][11]
Materials:
-
2-Hydroxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzonitrile in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5°C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against xanthine oxidase. The assay measures the formation of uric acid from xanthine, which absorbs light at 295 nm.[12][13][14]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound (Test Compound)
-
Allopurinol (B61711) (Positive Control)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare stock solutions of the test compound and allopurinol in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and DMSO (vehicle control).
-
Control: Buffer, xanthine oxidase solution, and DMSO.
-
Test: Buffer, xanthine oxidase solution, and serial dilutions of the test compound.
-
Positive Control: Buffer, xanthine oxidase solution, and serial dilutions of allopurinol.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately measure the increase in absorbance at 295 nm at regular intervals for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Test - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Kinetic Analysis of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic study can be performed using a Lineweaver-Burk plot.[15][16]
Procedure:
-
Perform the xanthine oxidase inhibition assay as described above, but vary the concentrations of both the substrate (xanthine) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).
-
In Vivo Hypouricemic Effect Study (Proposed)
While no specific in vivo data for this compound is currently available, the following is a general protocol for evaluating the hypouricemic effect of a test compound in a potassium oxonate-induced hyperuricemic mouse model.[4]
Materials:
-
Male Kunming mice
-
Potassium oxonate
-
Test compound (this compound)
-
Allopurinol (Positive Control)
-
Carboxymethylcellulose sodium (CMC-Na) solution (Vehicle)
-
Uric acid assay kit
Procedure:
-
Animal Model: Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate.
-
Dosing: Administer the test compound, allopurinol, or vehicle orally to different groups of mice.
-
Blood Collection: Collect blood samples from the retro-orbital plexus at specified time points after dosing.
-
Serum Analysis: Separate the serum and measure the uric acid concentration using a commercial assay kit.
-
Data Analysis: Compare the serum uric acid levels between the different treatment groups to evaluate the hypouricemic effect of the test compound.
Signaling Pathways and Mechanism of Action
Xanthine oxidase plays a central role in the purine catabolism pathway.[1] It catalyzes the final two steps, converting hypoxanthine to xanthine and then xanthine to uric acid.[2] During this process, reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide are generated, which can contribute to oxidative stress and inflammation.[5][17]
The development of xanthine oxidase inhibitors like this compound is a rational drug design approach to control hyperuricemia. By inhibiting this key enzyme, the production of uric acid is reduced, thereby alleviating the symptoms of gout and other related disorders.[15][18]
Conclusion
This compound represents a promising scaffold for the development of novel xanthine oxidase inhibitors. This technical guide has provided a foundational understanding of its properties, proposed synthesis, and methods for evaluating its inhibitory activity. Further research is warranted to elucidate its precise inhibitory kinetics, in vivo efficacy, and safety profile to fully assess its therapeutic potential in the management of hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihyperuricemic and xanthine oxidase inhibitory activities of Tribulus arabicus and its isolated compound, ursolic acid: In vitro and in vivo investigation and docking simulations | PLOS One [journals.plos.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 39835-09-1 | PBA83509 [biosynth.com]
- 8. This compound | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis method of 2-cyano-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]
- 17. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays | MDPI [mdpi.com]
- 18. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial and Antifungal Potential of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-nitrobenzonitrile, a nitrile-containing phenolic compound, has emerged as a molecule of interest in the field of antimicrobial research. Preliminary studies have highlighted its inhibitory activity against a range of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal properties of this compound, including available quantitative data, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Phenolic compounds, known for their broad-spectrum antimicrobial activities, represent a promising scaffold for the development of such agents. This compound (C₇H₄N₂O₃) is a derivative of 2-hydroxybenzonitrile (B42573) (salicylonitrile) characterized by the presence of a nitro group at the 5-position of the benzene (B151609) ring. This substitution can significantly influence the compound's electronic properties and, consequently, its biological activity. This guide synthesizes the available scientific information on the antimicrobial and antifungal efficacy of this compound and its derivatives.
Antimicrobial and Antifungal Activity: Quantitative Data
Published research has demonstrated the in vitro efficacy of this compound against several medically important microbial and fungal pathogens. While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide array of organisms is still emerging, preliminary studies provide a strong indication of its potential.
One study reported that this compound exhibited effective inhibition of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae at concentrations of 20 μg/ml and 50 μg/ml.[1] The same study also noted its antifungal effects against Candida albicans and Aspergillus niger at similar concentrations.[1] These findings suggest a broad-spectrum activity profile for this compound.
For comparative purposes, the following table summarizes the available quantitative data for this compound.
Table 1: Reported Inhibitory Concentrations of this compound
| Microorganism | Type | Reported Inhibitory Concentration (μg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 20, 50 |
| Escherichia coli | Gram-negative Bacteria | 20, 50 |
| Klebsiella pneumoniae | Gram-negative Bacteria | 20, 50 |
| Candida albicans | Fungus (Yeast) | 20, 50 |
| Aspergillus niger | Fungus (Mold) | 20, 50 |
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on its chemical structure as a phenolic compound, a primary proposed mechanism involves the disruption of microbial cell membranes. This can lead to the leakage of essential intracellular components and ultimately result in cell death. The hydroxyl and nitro groups on the benzonitrile (B105546) scaffold are believed to play a crucial role in its reactivity and binding affinity to molecular targets.[1]
Additionally, some research suggests that this compound may inhibit the uptake of pyochelin, a siderophore involved in iron metabolism in bacteria like Pseudomonas aeruginosa.[2] By interfering with iron acquisition, the compound could effectively starve the bacteria of this essential nutrient, thereby inhibiting their growth.
Further research, including molecular docking studies, is necessary to fully understand the specific interactions of this compound with microbial proteins and to identify its precise signaling pathways.
Experimental Protocols
Reproducible and standardized methodologies are critical for the accurate assessment of antimicrobial and antifungal properties. The following are detailed protocols for key experiments commonly used in the evaluation of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically transfer several colonies of the test microorganism from a fresh agar (B569324) plate into a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth within the wells of a 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control well (microbes in broth without the compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-72 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Sterile swabs
Procedure:
-
Preparation of Fungal/Bacterial Inoculum:
-
Prepare a standardized microbial suspension as described in the broth microdilution method.
-
-
Inoculation of Agar Plates:
-
Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate.
-
-
Application of Test Compound:
-
Create wells in the agar using a sterile cork borer.
-
Add a known volume of the test compound solution (dissolved in a suitable solvent) into each well.
-
A well containing only the solvent should be included as a negative control.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial or antifungal activity.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening of a compound for antimicrobial activity.
Caption: A generalized workflow for the screening and evaluation of antimicrobial compounds.
Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane
This diagram illustrates the conceptual mechanism of how phenolic compounds like this compound may disrupt the bacterial cell membrane.
Caption: Conceptual diagram of bacterial cell membrane disruption by a phenolic compound.
Conclusion and Future Directions
This compound demonstrates promising broad-spectrum antimicrobial and antifungal activities in preliminary in vitro studies. Its potential to disrupt microbial cell membranes and interfere with essential metabolic processes, such as iron acquisition, makes it a compelling candidate for further investigation.
To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
Comprehensive MIC and MBC/MFC testing against a wider panel of clinically relevant and drug-resistant microbial and fungal strains.
-
Elucidation of the specific molecular targets and signaling pathways through advanced techniques like transcriptomics, proteomics, and molecular docking.
-
In vivo efficacy and toxicity studies in appropriate animal models to assess its therapeutic potential and safety profile.
-
Synthesis and evaluation of derivatives to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational understanding of the antimicrobial and antifungal properties of this compound, offering a roadmap for future research and development in the quest for novel anti-infective therapies.
References
The Inhibition of Pyochelin Uptake: A Technical Guide to a Key Anti-Pseudomonal Target
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth technical overview of the pyochelin uptake pathway in Pseudomonas aeruginosa and the methodologies used to identify and characterize its inhibitors. While direct studies on the inhibitory role of 2-Hydroxy-5-nitrobenzonitrile on pyochelin uptake are not available in current scientific literature, this document outlines the established frameworks and experimental protocols that would be essential for evaluating its potential activity.
Introduction to the Pyochelin-Mediated Iron Uptake System
Iron is a critical nutrient for the survival and virulence of the opportunistic pathogen Pseudomonas aeruginosa. To acquire iron from its environment, particularly within a host, P. aeruginosa secretes low-molecular-weight iron chelators known as siderophores. One of the two major siderophores produced is pyochelin (PCH).[1][2] PCH is a thiazoline-based siderophore that binds to ferric iron (Fe³⁺) in the extracellular space. The resulting ferri-pyochelin (Fe-PCH) complex is then recognized and transported into the bacterial cell through a specific uptake system.
The primary components of the pyochelin uptake machinery are:
-
FptA: A specific TonB-dependent transporter located in the outer membrane that recognizes and binds the Fe-PCH complex.[1][2]
-
FptX: An inner membrane permease responsible for transporting the Fe-PCH complex from the periplasm into the cytoplasm.
Given its importance in iron acquisition, the pyochelin uptake system represents a promising target for the development of novel antimicrobial strategies. Inhibiting this pathway could deprive the bacterium of essential iron, thereby hindering its growth and virulence.
The Pyochelin Uptake Pathway and Points of Inhibition
The transport of ferri-pyochelin into the cytoplasm is an active process that relies on the proton motive force. The pathway can be a target for inhibition at several key stages, primarily by preventing the binding of the Fe-PCH complex to the FptA receptor or by blocking the transport process itself.
Caption: The ferri-pyochelin uptake pathway in P. aeruginosa and a potential point of inhibition.
Known Inhibitors of Pyochelin Uptake
Research has identified several substances that can inhibit the uptake of pyochelin, primarily through competitive binding to the FptA receptor.
Metal-Pyochelin Complexes
Studies have shown that pyochelin can chelate metals other than iron, and these complexes can compete with Fe-PCH for binding to FptA.[1][2] Gallium (Ga³⁺), in particular, when complexed with pyochelin, has been shown to inhibit the growth of P. aeruginosa.[3][4] The Ga-PCH complex is recognized by FptA and transported into the cell, where the redox-inactive gallium can disrupt iron-dependent metabolic processes. Other metal-PCH complexes, such as those with aluminum (Al³⁺) and cobalt (Co²⁺), also demonstrate significant inhibition of Fe-PCH uptake.[1]
| Competitor Complex | Concentration (equivalents relative to Fe-PCH) | Inhibition of ⁵⁵Fe-PCH Uptake (%) | Reference |
| PCH-Ga | 10 | 62% | [1] |
| 100 | 75% | [1] | |
| PCH-Al | 10 | ~44-62% | [1] |
| 100 | ~44-62% | [1] | |
| PCH-Co | 10 | ~44-62% | [1] |
| 100 | ~44-62% | [1] | |
| Other Metals (e.g., Ag⁺, Cd²⁺, Cu²⁺) | 10 or 100 | ~30% | [1] |
Table 1: Quantitative data on the inhibition of radiolabeled ferri-pyochelin (⁵⁵Fe-PCH) uptake by various metal-pyochelin complexes in a PCH- and pyoverdine-deficient strain of P. aeruginosa (PAD07).[1]
Experimental Protocols for Assessing Pyochelin Uptake Inhibition
To evaluate the potential of a compound like this compound to inhibit pyochelin uptake, a standardized experimental workflow is required. The most common method involves a competitive uptake assay using radiolabeled iron.
General Experimental Workflow
Caption: A generalized workflow for a competitive pyochelin uptake inhibition assay.
Detailed Methodology for a Radiolabeled Uptake Assay
This protocol is adapted from established methods for measuring pyochelin uptake inhibition.[1][2]
-
Bacterial Strain and Culture Conditions:
-
A P. aeruginosa strain deficient in the production of both pyochelin and pyoverdine (e.g., PAD07) is typically used to prevent interference from endogenously produced siderophores.
-
Bacteria are grown in an iron-depleted medium to induce the expression of the FptA receptor.
-
-
Preparation of Radiolabeled Ferri-Pyochelin (⁵⁵Fe-PCH):
-
Pyochelin is purified from a high-producing P. aeruginosa strain.
-
A solution of ⁵⁵FeCl₃ is incubated with a molar excess of purified pyochelin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to allow for complex formation.
-
-
Uptake Inhibition Assay:
-
Bacterial cells are harvested, washed, and resuspended in buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
The cell suspension is aliquoted into reaction tubes.
-
The test compound (e.g., this compound) is added to the experimental tubes at various concentrations. A control tube with no inhibitor is also prepared.
-
The tubes are pre-incubated at 37°C.
-
The uptake reaction is initiated by adding a fixed concentration of ⁵⁵Fe-PCH (e.g., 100 nM) to each tube.
-
The reaction is allowed to proceed for a set time (e.g., 45 minutes) at 37°C.
-
-
Measurement and Data Analysis:
-
The reactions are stopped by rapid filtration through a membrane filter (e.g., 0.22 µm pore size) to separate the bacterial cells from the medium containing unincorporated ⁵⁵Fe-PCH.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters (representing intracellular ⁵⁵Fe) is quantified using a scintillation counter.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = (1 - (Counts_inhibitor / Counts_control)) * 100
-
Conclusion and Future Directions
The pyochelin uptake system, centered around the FptA outer membrane receptor, is a validated target for the development of novel therapeutics against P. aeruginosa. While metal-based competitive inhibitors have been identified, there remains a significant opportunity to discover and develop small organic molecules that can block this crucial nutrient acquisition pathway.
Currently, there is no published evidence to support a role for this compound as an inhibitor of pyochelin uptake. However, the experimental frameworks detailed in this guide provide a clear and established path for evaluating its potential activity. Future research should focus on screening diverse chemical libraries for FptA binders and utilizing the described radiolabeled uptake assays to quantify their inhibitory effects. Such efforts could lead to the development of a new class of anti-pseudomonal agents that function by starving the pathogen of iron.
References
- 1. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyochelin Potentiates the Inhibitory Activity of Gallium on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
The Genesis of a Versatile Moiety: A Technical History of Nitrobenzonitrile Compounds
For Immediate Release
This technical guide delves into the historical discovery, synthesis, and evolving applications of nitrobenzonitrile compounds. Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, foundational synthetic protocols, and the significant role of these aromatic compounds in modern science, particularly as precursors in pharmacologically active agents.
Executive Summary
Nitrobenzonitriles, organic compounds featuring both a nitro (-NO₂) and a cyano (-CN) group attached to a benzene (B151609) ring, have a history rooted in the foundational era of organic chemistry. Their journey from laboratory curiosities to indispensable building blocks in pharmaceuticals and materials science is a testament to the enduring utility of fundamental aromatic chemistry. This guide traces their discovery, outlines key experimental procedures for their synthesis, presents their physicochemical data in a comparative format, and explores their application, including a detailed look at a specific signaling pathway influenced by a key derivative and a modern analytical workflow utilizing a nitrobenzonitrile isomer.
Historical Context and Discovery
The precise first synthesis of each nitrobenzonitrile isomer—ortho (2-nitrobenzonitrile), meta (3-nitrobenzonitrile), and para (4-nitrobenzonitrile)—is not pinpointed to a single definitive publication but can be understood within the broader context of 19th-century advancements in organic chemistry. The discovery of the Sandmeyer reaction in 1884, which provided a reliable method to convert aryl amines to nitriles, was a pivotal moment. Prior to this, methods for introducing a nitrile group were less straightforward.
Historical records indicate that p-nitrobenzonitrile was prepared as early as 1869 by Engley and later by Fricke in 1874 through the dehydration of p-nitrobenzamide with phosphorus pentoxide[1]. The Sandmeyer reaction, using p-nitroaniline as a starting material, also became a common method for its preparation[1]. While specific dates for the initial syntheses of the ortho and meta isomers are less clearly documented in readily available literature, it is highly probable that they were first prepared in the late 19th or early 20th century using similar established reactions, given that the necessary precursors and synthetic knowledge were available. For instance, a 1955 Organic Syntheses procedure for p-nitrobenzonitrile mentions that o-nitrobenzonitrile can be prepared by a similar method[1]. These compounds were initially of interest for their chemical reactivity and as intermediates in the synthesis of dyes.
Physicochemical Properties of Nitrobenzonitrile Isomers
The positional isomerism of the nitro and cyano groups significantly influences the physical and chemical properties of nitrobenzonitriles. The following table summarizes key quantitative data for the ortho, meta, and para isomers for ease of comparison.
| Property | o-Nitrobenzonitrile | m-Nitrobenzonitrile | p-Nitrobenzonitrile |
| CAS Number | 612-24-8 | 619-24-9 | 619-72-7 |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₄N₂O₂ | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol | 148.12 g/mol |
| Melting Point | 109-111 °C | 114-117 °C | 147-149 °C |
| Boiling Point | 260.1 °C (at 760 mmHg) | 258.1 °C (at 760 mmHg) | 288.7 °C (at 760 mmHg) |
| Density | 1.33 g/cm³ | 1.31 g/cm³ | 1.35 g/cm³ |
| Appearance | Pale yellow crystalline solid | Yellow crystalline powder or needles | Yellow fine crystalline powder |
| Solubility in Water | Sparingly soluble | Sparingly soluble | Slightly soluble (1.65 g/L) |
Data sourced from PubChem and other chemical supplier databases.
Key Experimental Protocols
The synthesis of nitrobenzonitriles has evolved from classical methods to more modern, efficient procedures. Below are detailed protocols for a historical and a contemporary synthesis, as well as a non-synthetic experimental workflow.
Historical Synthesis: The Sandmeyer Reaction for p-Nitrobenzonitrile
This method, based on the reaction described by Sandmeyer, converts an aromatic amine to a nitrile via a diazonium salt intermediate.
Reactants:
-
p-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
Procedure:
-
Diazotization: p-Nitroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the p-nitrobenzenediazonium chloride solution.
-
Cyanation: A solution of copper(I) cyanide and sodium cyanide in water is prepared and warmed.
-
The cold diazonium salt solution is slowly added to the warm copper(I) cyanide solution. Nitrogen gas evolves, and a solid precipitates.
-
The mixture is heated to complete the reaction, then cooled.
-
The solid product, p-nitrobenzonitrile, is collected by filtration, washed with water, and then with a dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts.
-
The crude product is purified by recrystallization from ethanol (B145695) or another suitable solvent.
References
An In-depth Technical Guide on the Crystallographic Studies of 2-Hydroxy-5-nitrobenzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystallographic and structural aspects of 2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃). While a dedicated single-crystal X-ray diffraction study of the isolated compound is not publicly available in crystallographic databases, this document collates known structural data from its protein-bound state, outlines standard experimental protocols for its synthesis and crystallographic analysis, and presents its physicochemical properties. This guide serves as a key resource for researchers interested in the structural chemistry and potential applications of this molecule.
Introduction
This compound is a nitroaromatic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring hydroxyl, nitro, and nitrile functional groups on a benzene (B151609) ring, imparts specific electronic and hydrogen-bonding properties that make it a valuable scaffold for the design of targeted inhibitors and functional materials. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for structure-based drug design.
Recent crystallographic work has provided significant insights into the compound's interaction with biological macromolecules, as seen in the crystal structure of cytochrome P450 BM3-2F from Bacillus megaterium in complex with this compound[1]. This guide summarizes the available structural data and provides the necessary theoretical framework and experimental protocols for conducting a comprehensive crystallographic study of the isolated compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, synthesis, and crystallization.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₃ | [2] |
| Molecular Weight | 164.12 g/mol | [2] |
| CAS Number | 39835-09-1 | [2] |
| Appearance | Expected to be a solid | - |
| Melting Point | 190-194 °C | - |
| Boiling Point | 345 °C at 760 mmHg | - |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | - |
| XLogP3 | 2.3 | [2] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and crystallographic analysis of this compound.
A plausible synthesis route involves the nitration of 2-hydroxybenzonitrile (B42573). The following is a representative protocol adapted from established procedures for the nitration of similar phenolic compounds.
Materials:
-
2-Hydroxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in concentrated sulfuric acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and should be performed slowly and with cooling.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxybenzonitrile, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture to obtain crystals suitable for X-ray diffraction.
Diagram 1: Synthesis and Purification Workflow.
The following protocol outlines the standard procedure for determining the crystal structure of a small molecule like this compound.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and displacement parameters.
Diagram 2: Crystallographic Experimental Workflow.
Structural Analysis
As of this writing, a single-crystal structure of isolated this compound has not been deposited in the Cambridge Structural Database (CSD). However, its structure in a protein-bound state has been determined.
The structure of this compound has been resolved as a ligand in complex with cytochrome P450 BM3-2F (PDB ID: 7Y9L)[1]. In this conformation, the molecule adopts a specific orientation within the protein's active site. While intermolecular interactions with the protein may influence bond lengths and angles slightly, this structure provides the most accurate available experimental data on its molecular geometry.
A summary of selected bond lengths and angles for this compound within this complex is provided in Table 2. The atom numbering is depicted in Diagram 3.
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.40 | C6-C1-C2 | 119.5 |
| C2-C3 | 1.38 | C1-C2-C3 | 120.1 |
| C3-C4 | 1.39 | C2-C3-C4 | 120.3 |
| C4-C5 | 1.38 | C3-C4-C5 | 119.7 |
| C5-C6 | 1.40 | C4-C5-C6 | 120.0 |
| C6-C1 | 1.41 | C5-C6-C1 | 120.4 |
| C1-C7 | 1.45 | C2-C1-C7 | 121.0 |
| C7-N1 | 1.14 | C6-C1-C7 | 119.5 |
| C2-O1 | 1.35 | C1-C7-N1 | 178.9 |
| C4-N2 | 1.47 | C1-C2-O1 | 122.3 |
| N2-O2 | 1.23 | C3-C2-O1 | 117.6 |
| N2-O3 | 1.23 | C3-C4-N2 | 118.9 |
| - | - | C5-C4-N2 | 118.4 |
| - | - | O2-N2-O3 | 123.5 |
| - | - | C4-N2-O2 | 118.2 |
| - | - | C4-N2-O3 | 118.3 |
Table 2: Selected Bond Lengths and Angles of this compound in PDB entry 7Y9L. (Note: This data is derived from the protein-ligand complex and may vary in the pure crystalline state).
Diagram 3: Atom Numbering for this compound.
Conclusion
This technical guide has synthesized the available structural information for this compound. While a dedicated crystallographic study of the isolated molecule is a clear next step for the research community, the data from its protein-bound state offers valuable geometric parameters. The provided experimental protocols for synthesis and single-crystal X-ray diffraction serve as a roadmap for obtaining a complete crystallographic profile of this compound. Such a study would be invaluable for refining our understanding of its solid-state packing, intermolecular interactions, and for providing a more accurate model for computational and drug design studies.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis of 2-Hydroxy-5-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the conversion of salicylaldehyde (B1680747) to 2-hydroxybenzonitrile (B42573) via an oxime intermediate, followed by a regioselective nitration. This guide offers detailed experimental procedures, tabulated data for key reaction parameters, and a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound is a key aromatic compound featuring hydroxyl, nitro, and nitrile functional groups. This unique substitution pattern makes it a versatile precursor for the synthesis of various heterocyclic compounds, pharmaceutical intermediates, and other functional organic molecules. The protocol detailed herein provides a reliable method for its preparation in a laboratory setting, starting from commercially available reagents.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Synthesis of 2-Hydroxybenzonitrile: Conversion of salicylaldehyde to its corresponding oxime, followed by dehydration to yield 2-hydroxybenzonitrile.
-
Nitration of 2-Hydroxybenzonitrile: Regioselective nitration at the 5-position of the aromatic ring to afford the final product.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde
This procedure involves the formation of salicylaldoxime (B1680748), which is then dehydrated to the corresponding nitrile.
Materials:
-
Salicylaldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic anhydride (B1165640) ((CH₃CO)₂O)
-
Water
-
Hydrochloric acid (HCl, for acidification)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in ethanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water. Slowly add the aqueous hydroxylamine solution to the ethanolic solution of salicylaldehyde with continuous stirring. The reaction mixture is typically stirred at room temperature for 1-2 hours until the formation of salicylaldoxime is complete (monitored by TLC).
-
Dehydration to Nitrile: To the reaction mixture containing the salicylaldoxime, add acetic anhydride (2.0-3.0 eq) dropwise while maintaining the temperature below 40 °C with an ice bath. After the addition is complete, the mixture is heated to reflux for 2-4 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice water and stirred. The crude product may precipitate or can be extracted with dichloromethane. The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-hydroxybenzonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Step 2: Nitration of 2-Hydroxybenzonitrile
This step introduces a nitro group at the 5-position of the 2-hydroxybenzonitrile ring.
Materials:
-
2-Hydroxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid. While maintaining the low temperature (0-5 °C), slowly add concentrated nitric acid dropwise with continuous stirring to prepare the nitrating mixture.
-
Nitration Reaction: Dissolve 2-hydroxybenzonitrile (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude this compound is washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper. The product is then dried. For higher purity, recrystallization from a suitable solvent such as ethanol is recommended.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reactant | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Salicylaldehyde | NH₂OH·HCl, NaOH, (CH₃CO)₂O | Ethanol, Water | Reflux | 2-4 | 70-85 |
| 2 | 2-Hydroxybenzonitrile | HNO₃, H₂SO₄ | Sulfuric Acid | 0-10 | 1-3 | 80-90 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄N₂O₃ |
| Molecular Weight | 164.12 g/mol |
| Appearance | Light yellow to light brown solid |
| Melting Point | 190-194 °C[1] |
| Boiling Point | 345 °C at 760 mmHg[1] |
| CAS Number | 39835-09-1[2] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Properly quench and dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. The two-step procedure is robust and utilizes readily available starting materials and reagents. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in various fields of chemical and pharmaceutical sciences.
References
Application Notes and Protocols for the Quantification of 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The following methods offer robust and reliable approaches for determining the concentration and purity of this compound in various sample matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analysis.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is recommended.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to achieve a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase to obtain a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
| Run Time | 8 minutes |
Quantitative Data Summary:
The following table summarizes the typical performance characteristics of the HPLC method for the quantification of this compound.
| Parameter | Result |
| Retention Time | ~ 6.3 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng |
| Limit of Quantification (LOQ) | 0.2 ng |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Note: The provided quantitative data is illustrative and based on methods for structurally similar compounds.[1][2] Method validation should be performed for specific applications.
HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.[3]
Experimental Protocol:
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight analyzer) is required.
Derivatization (if necessary):
-
React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a less polar trimethylsilyl (B98337) ether.
-
Incubate the reaction mixture at 60-80 °C for 30-60 minutes.
Sample Preparation:
-
Prepare a stock solution of the derivatized or underivatized compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Create a series of calibration standards through serial dilution.
-
Extract the analyte from the sample matrix if necessary, followed by derivatization.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Column | Rxi-5ms (30 m x 0.25 mm i.d. x 0.25 µm d.f.) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.4 mL/min |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan from m/z 40 to 400 |
Quantitative Data Summary:
The following table presents typical performance characteristics for a GC-MS method for the analysis of nitrophenols, which can be expected for this compound.[4]
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Intra-assay Imprecision (%CV) | < 10.7% |
| Inter-assay Imprecision (%CV) | < 10.6% |
| Extraction Efficiency | ~ 92% |
Note: This data is based on a validated method for a similar compound (2,4-DNP) and serves as a guideline.[4] Method development and validation are crucial.
GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis range. The presence of the nitro and hydroxyl groups on the aromatic ring of this compound results in characteristic UV absorption.[5][6]
Experimental Protocol:
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 10 µg/mL.
-
Prepare a blank solution using the same solvent.
Data Acquisition:
-
Scan the highest concentration standard over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank and all calibration standards.
-
Measure the absorbance of the unknown sample(s), diluted to fall within the calibration range.
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Quantitative Data Summary:
The performance of a UV-Vis spectrophotometric method is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[6]
| Parameter | Description |
| λmax | Wavelength of Maximum Absorbance (to be determined experimentally) |
| Linearity (R²) | Typically > 0.995 |
| Molar Absorptivity (ε) | A constant reflecting how strongly the compound absorbs light at a given wavelength |
UV-Vis Spectrophotometry Workflow:
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
- 1. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Note and Protocol: HPLC Analysis of 2-Hydroxy-5-nitrobenzonitrile Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1] Its purity is a critical parameter that can significantly impact the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of chemical compounds.[2][3][4] This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC (RP-HPLC) with UV detection. The described method is designed to separate the main component from potential process-related impurities.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Equipment
-
Reference Standard: this compound (Purity ≥ 98%)[5]
-
Sample: this compound test sample
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade)
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 bonded silica (B1680970) column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6]
-
Analytical Balance: Capable of weighing to 0.01 mg
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters: 0.45 µm pore size
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the this compound peak is not more than 2.0.
-
Relative standard deviation (RSD) for the peak area is not more than 2.0%.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method.
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Quantitative Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.8 | 15,234 | 0.35 | Impurity A |
| 2 | 8.2 | 4,321,987 | 99.12 | This compound |
| 3 | 11.5 | 23,456 | 0.53 | Impurity B |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is simple, precise, and provides good separation of the main component from its potential impurities. This application note can be a valuable resource for quality control and analytical development laboratories involved in the synthesis and use of this compound. Further validation of the method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.
References
- 1. This compound | 39835-09-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 39835-09-1 [sigmaaldrich.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Application Note and Protocol: Identification and Quantification of 2-Hydroxy-5-nitrobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the identification and quantification of 2-Hydroxy-5-nitrobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, which can lead to poor chromatographic performance, a derivatization step is employed to increase volatility and thermal stability.[1][2] This method is suitable for the analysis of this compound in various sample matrices, provided appropriate sample preparation is conducted.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical research.[3] Accurate and reliable analytical methods are essential for its characterization, quality control, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] However, direct analysis of polar molecules like phenols can be challenging. Derivatization, the process of chemically modifying a compound to make it more amenable to GC analysis, is often necessary.[5][6] This protocol utilizes silylation, a common derivatization technique for compounds with active hydrogens, to convert the polar hydroxyl group into a non-polar trimethylsilyl (B98337) (TMS) ether, thereby improving its chromatographic properties.[7][8]
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation and Derivatization, GC-MS Instrumentation and Conditions, and Data Analysis.
2.1. Reagents and Materials
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (GC grade, anhydrous)
-
Ethyl Acetate or Dichloromethane (GC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous Sodium Sulfate
-
0.22 µm Syringe Filters
-
Glass autosampler vials (2 mL) with inserts
2.2. Sample Preparation and Derivatization
The goal of sample preparation is to isolate this compound in a clean, dry, organic solvent suitable for derivatization and subsequent GC-MS analysis.[9][10]
2.2.1. Standard Solution Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, create a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with ethyl acetate.
2.2.2. Sample Preparation from a Solid Matrix
-
Accurately weigh a known amount of the homogenized solid sample.
-
Extract the analyte using a suitable solvent like methanol, employing vortexing or sonication to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[11] The dried extract is now ready for derivatization.
2.2.3. Derivatization Procedure (Silylation)
-
To the dried sample extract or a known volume of a standard solution (evaporated to dryness), add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA (with 1% TMCS).
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[12]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The resulting derivative is the trimethylsilyl ether of this compound.
2.3. GC-MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization for different instruments.[13]
| Parameter | Recommended Setting |
| Gas Chromatograph | An Agilent 6890/7890 or equivalent, coupled to a 5973/5977 Mass Selective Detector (MSD). |
| Column | A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12] |
| Injector | Mode: SplitlessTemperature: 250°CInjection Volume: 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial Temperature: 100°C, hold for 2 minutes.Ramp: 15°C/min to 280°C.Final Hold: Hold at 280°C for 5 minutes.[13][10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[13] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan: m/z 40-450 for qualitative identification.Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[2] Key ions should be selected from the full scan spectrum of the derivatized standard. |
Data Presentation and Analysis
3.1. Qualitative Identification
The identification of the derivatized this compound is confirmed by matching its retention time and mass spectrum with that of a known derivatized standard. The mass spectrum of the underivatized compound (molecular weight 164.12 g/mol ) shows a top peak at m/z 164.[14] The silylated derivative will have a molecular weight of 236.26 g/mol (C₁₀H₁₂N₂O₃Si), and its mass spectrum will exhibit characteristic fragments.
3.2. Quantitative Analysis
For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion (from SIM mode) against the concentration of the prepared standards.
Table 1: Example Calibration Data for Quantitation of Derivatized this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 78,910 |
| 10.0 | 155,480 |
| 25.0 | 380,112 |
| 50.0 | 795,230 |
| 100.0 | 1,610,550 |
| Sample X | 250,675 |
| Correlation Coefficient (R²) | 0.9995 |
The concentration of the analyte in the unknown sample is determined by interpolating its peak area from the linear regression of the calibration curve.
Visualizations
Diagram 1: GC-MS Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays Using 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzonitrile is a versatile organic compound with demonstrated biological activities, including the inhibition of key enzymes. Its structural features, a hydroxyl group and a nitro group on a benzonitrile (B105546) scaffold, make it a molecule of interest for drug discovery and development. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against two important targets: xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism, and the pyochelin uptake pathway, crucial for iron acquisition in bacteria like Pseudomonas aeruginosa.
Target 1: Xanthine Oxidase Inhibition
Background: Xanthine oxidase (XO) is a crucial enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents for managing this condition. This compound has been identified as a potent inhibitor of xanthine oxidase.
Signaling Pathway
Xanthine oxidase plays a significant role in the purine catabolism pathway, which ultimately leads to the production of uric acid. Inhibition of this enzyme disrupts the pathway, reducing the amount of uric acid produced.
Caption: Inhibition of the Xanthine Oxidase Pathway.
Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid.
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control inhibitor)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Allopurinol in DMSO.
-
Prepare a 150 µM solution of xanthine in potassium phosphate buffer.
-
Prepare a working solution of xanthine oxidase (e.g., 0.1 U/mL) in cold potassium phosphate buffer just before use. The optimal concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 50 µL of potassium phosphate buffer.
-
Control (No Inhibitor): 40 µL of potassium phosphate buffer + 10 µL of DMSO.
-
Test Wells: 40 µL of potassium phosphate buffer + 10 µL of this compound solution at various concentrations.
-
Positive Control: 40 µL of potassium phosphate buffer + 10 µL of Allopurinol solution at various concentrations.
-
Add 25 µL of the xanthine oxidase working solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 125 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm using a microplate reader.
-
Continue to record the absorbance every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Xanthine Oxidase | TBD | TBD | TBD |
| Allopurinol (Reference) | Xanthine Oxidase | ~7.5 | ~2.3 | Competitive |
TBD: To be determined experimentally.
Target 2: Pyochelin Uptake Inhibition in Pseudomonas aeruginosa
Background: Pseudomonas aeruginosa is an opportunistic human pathogen that requires iron for its growth and virulence. To acquire iron from the host environment, it produces and utilizes siderophores, such as pyochelin. The pyochelin-iron complex is taken up by the bacterium through a specific outer membrane transporter. Inhibition of this uptake pathway can limit bacterial growth and virulence. This compound has been shown to inhibit the uptake of pyochelin.
Experimental Workflow
The following workflow outlines the general steps for assessing the inhibition of pyochelin-mediated iron uptake.
References
Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antimicrobial properties of 2-Hydroxy-5-nitrobenzonitrile. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] this compound is a compound with potential biological activities that warrant investigation for its antimicrobial efficacy.[3][4] This document details the experimental setup for determining its antimicrobial activity, including preliminary screening and quantitative evaluation of its inhibitory and bactericidal concentrations.
Safety and Handling Precautions
This compound is a chemical that requires careful handling.[5][6][7]
-
Hazards: Harmful if swallowed, in contact with skin, or inhaled.[6][7] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][8] Use in a well-ventilated area.[5][8]
-
Handling: Avoid breathing dust, vapor, mist, or gas.[5] Wash hands thoroughly after handling.[5]
-
Disposal: Dispose of the compound and contaminated materials according to local regulations.[5] Consult the Safety Data Sheet (SDS) for complete information.[5]
Experimental Workflow
The overall workflow for testing the antimicrobial activity of this compound is depicted below.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
Standardized methods are crucial for obtaining reproducible and comparable results.[9] The following protocols are based on widely accepted antimicrobial susceptibility testing methods.[10][11][12][13][14]
Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of the test compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a calculated volume of sterile DMSO to dissolve the powder and achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C.
-
Bacterial Strains and Culture Conditions
-
Objective: To prepare standardized bacterial inoculums for susceptibility testing.
-
Materials:
-
Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate growth media (e.g., Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (B569324) (MHA))[12]
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
-
Protocol:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard by measuring the absorbance at 625 nm.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1]
-
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Standardized bacterial inoculum
-
Mueller-Hinton Broth (MHB)
-
Positive control (bacterial inoculum without the compound)
-
Negative control (broth only)
-
Solvent control (bacterial inoculum with the highest concentration of DMSO used)
-
-
Protocol:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Include a positive control (inoculum in broth) and a solvent control.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Broth microdilution workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
-
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
-
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
-
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL) on the agar plate.
-
Data Presentation
Summarize the quantitative data from the MIC and MBC assays in a clear and structured table.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 62.5 | 125 | Bacteriostatic |
| Escherichia coli ATCC 25922 | Gram-negative | 125 | >250 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >250 | >250 | Resistant |
| Bacillus cereus ATCC 11778 | Gram-positive | 31.25 | 62.5 | Bactericidal |
Note: The interpretation of bacteriostatic versus bactericidal activity is generally made based on the MBC/MIC ratio. A ratio of ≤ 4 is often considered bactericidal.
Potential Mechanisms of Action and Signaling Pathways
While the exact antimicrobial mechanism of this compound is not fully elucidated, its structure suggests potential interactions with bacterial cellular processes. Some nitrophenolic compounds are known to disrupt membrane potential or inhibit essential enzymes. Further studies would be required to investigate specific pathways.
A hypothetical signaling pathway that could be investigated is the bacterial cell wall synthesis pathway. Inhibition of enzymes involved in peptidoglycan synthesis is a common mechanism for many antibiotics.
Caption: Hypothetical inhibition of cell wall synthesis pathway.
Conclusion
These application notes and protocols provide a robust starting point for the systematic evaluation of the antimicrobial activity of this compound. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is essential for the preclinical assessment of this and other potential antimicrobial drug candidates. Further investigations into the mechanism of action are recommended to fully characterize its antimicrobial properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 39835-09-1 | Benchchem [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. woah.org [woah.org]
- 10. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
Using 2-Hydroxy-5-nitrobenzonitrile as a Chemical Probe in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzonitrile is a versatile chemical compound with potential applications as a probe in various biological systems. Its structure, featuring a hydroxyl group, a nitro group, and a nitrile group on a benzene (B151609) ring, confers upon it several interesting biological activities. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe, based on its known and potential biological targets. The information is intended to guide researchers in designing and executing experiments to explore its utility in their specific areas of interest, including enzymology, microbiology, and cancer biology.
Physicochemical Properties
Before use, it is essential to understand the basic properties of this compound.
| Property | Value | Reference |
| CAS Number | 39835-09-1 | [1] |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol (B129727) and ethanol; insoluble in water. | - |
| pKa | 3.97 ± 0.22 | [2] |
Applications in Biological Systems
This compound has been identified as a potential inhibitor of several enzymes and biological processes. The following sections detail its application as a chemical probe in these contexts.
Inhibition of Xanthine (B1682287) Oxidase
Background: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[3] Inhibitors of xanthine oxidase are crucial for the treatment of hyperuricemia and gout. This compound has been described as a potent inhibitor of this enzyme.[4]
Data Presentation:
Disclaimer: The following quantitative data is illustrative, as specific experimentally determined values for this compound were not available in the provided search results. Researchers should determine these values experimentally.
| Target Enzyme | Compound | IC₅₀ (µM) | Inhibition Type |
| Xanthine Oxidase | This compound | [To be determined] | [To be determined] |
| Xanthine Oxidase | Allopurinol (B61711) (Control) | ~7-9 | Competitive |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for assessing xanthine oxidase activity.[2][5]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control inhibitor)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in potassium phosphate buffer.
-
Prepare a stock solution of allopurinol in DMSO and create a series of dilutions.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
50 µL of potassium phosphate buffer.
-
25 µL of the test compound dilution (or DMSO for control).
-
25 µL of xanthine solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of xanthine oxidase solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes using a microplate reader. The rate of uric acid formation is proportional to the rate of increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway Visualization:
Inhibition of Pyochelin-Mediated Iron Uptake in Pseudomonas aeruginosa
Background: Pseudomonas aeruginosa is an opportunistic human pathogen that relies on siderophores, such as pyochelin, to acquire iron, an essential nutrient for its growth and virulence. This compound has been shown to inhibit the uptake of pyochelin, suggesting its potential as an anti-bacterial agent.[4]
Data Presentation:
Disclaimer: The following quantitative data is for illustrative purposes only.
| Biological Process | Organism | Compound | EC₅₀ (µM) |
| Pyochelin-mediated iron uptake | P. aeruginosa | This compound | [To be determined] |
Experimental Protocol: Pyochelin Uptake Inhibition Assay
This protocol is a generalized method for assessing the inhibition of siderophore-mediated iron uptake.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Iron-deficient growth medium (e.g., succinate (B1194679) minimal medium)
-
²⁵FeCl₃ (radioactive iron)
-
Pyochelin
-
This compound
-
Scintillation counter and vials
Procedure:
-
Bacterial Culture Preparation:
-
Grow P. aeruginosa overnight in an iron-deficient medium to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation, wash with fresh iron-deficient medium, and resuspend to a specific optical density (e.g., OD₆₀₀ = 1.0).
-
-
²⁵Fe-Pyochelin Complex Formation:
-
Incubate ²⁵FeCl₃ with an excess of pyochelin in a suitable buffer (e.g., Tris-HCl, pH 7.4) to allow for the formation of the ²⁵Fe-pyochelin complex.
-
-
Inhibition Assay:
-
In microcentrifuge tubes, mix the bacterial suspension with various concentrations of this compound (dissolved in DMSO) or DMSO alone (control).
-
Pre-incubate for 15 minutes at 37°C.
-
-
Uptake Measurement:
-
Initiate the uptake by adding the ²⁵Fe-pyochelin complex to each tube.
-
Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Stop the uptake by placing the tubes on ice and pellet the cells by centrifugation.
-
Wash the cell pellets with cold buffer to remove non-internalized radioactivity.
-
-
Quantification:
-
Resuspend the final cell pellets in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of iron uptake for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC₅₀ value.
-
Workflow Visualization:
Potential as a Modulator of Cellular Signaling Pathways
While direct evidence is limited, the chemical structure of this compound suggests potential interactions with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases. Benzaldehyde derivatives have been shown to influence the MAPK pathway.[6] The nitro group, in particular, can be involved in redox cycling and generation of reactive oxygen species, which can modulate NF-κB signaling.
Hypothetical Signaling Pathway Interactions:
Disclaimer: The following diagrams illustrate hypothetical interactions based on the activities of structurally related compounds. These pathways need to be experimentally validated for this compound.
Experimental Protocol: Western Blot Analysis for Signaling Pathway Modulation
This protocol describes a general method to assess the effect of this compound on protein phosphorylation in a signaling pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line or immune cell line)
-
Cell culture medium and supplements
-
This compound
-
Stimulant for the pathway of interest (e.g., TNF-α for NF-κB, EGF for MAPK)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Collect lysates and determine protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of protein phosphorylation in treated cells to the stimulated control to determine the inhibitory effect of the compound.
-
Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound presents itself as a promising chemical probe for investigating various biological processes. Its inhibitory effects on xanthine oxidase and bacterial iron uptake are of particular interest for drug development in the areas of metabolic disorders and infectious diseases. Furthermore, its potential to modulate key signaling pathways warrants further investigation in cancer and inflammation research. The protocols and data presented in this document provide a foundation for researchers to explore the multifaceted biological activities of this compound. It is crucial to note that further experimental validation is required to confirm the hypothesized mechanisms of action and to determine precise quantitative parameters for its biological effects.
References
- 1. This compound | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-nitrobenzonitrile to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzonitrile is a versatile chemical scaffold with inherent biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] Its structure, featuring a hydroxyl, a nitro, and a nitrile group, offers multiple points for chemical modification to generate novel derivatives with potentially enhanced potency and target specificity. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of derivatives—benzofurans and hydrazones—and outlines methodologies for evaluating their enhanced biological activities. The strategic derivatization of this compound can lead to the development of potent therapeutic agents.
Data Presentation: Comparative Biological Activity
While direct comparative studies on a wide range of this compound derivatives are not extensively available in the public domain, the following tables present a consolidated view of the antimicrobial and anticancer activities of related benzofuran (B130515) and hydrazone derivatives, illustrating the potential for enhanced bioactivity upon derivatization.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Parent Scaffold (Illustrative) | Staphylococcus aureus | >100 |
| Escherichia coli | >100 | |
| Candida albicans | >100 | |
| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Candida albicans | 50 | |
| Benzofuran Derivative 2 | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 | |
| Candida albicans | 25 |
Table 2: Anticancer Activity of Hydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Parent Scaffold (Illustrative) | MCF-7 (Breast) | >100 |
| A549 (Lung) | >100 | |
| Hydrazone Derivative A | MCF-7 (Breast) | 15.24 |
| A549 (Lung) | Not Reported | |
| Hydrazone Derivative B | MCF-7 (Breast) | 5.02 |
| A549 (Lung) | Not Reported |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of benzofuran and hydrazone derivatives starting from this compound, as well as for the evaluation of their biological activities.
Protocol 1: Synthesis of Benzofuran Derivatives via Microwave-Assisted Reaction
This protocol describes the synthesis of a 3-aminobenzofuran derivative from this compound.
Materials:
-
This compound
-
Ethyl bromoacetate (B1195939)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Ice-cold water
Procedure:
-
To a 10 mL microwave synthesis vial containing a stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and 5 mL of DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add ethyl bromoacetate (1.2 eq) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 3-aminobenzofuran derivative.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol details the synthesis of a hydrazone derivative from 2-hydroxy-5-nitrobenzaldehyde (B32719) (which can be synthesized from this compound).
Step 2a: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde (Intermediate)
Note: This is a representative procedure for the nitration of salicylaldehyde (B1680747).
Materials:
-
Salicylaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Dissolve salicylaldehyde in a suitable solvent and cool the solution in an ice bath.
-
Slowly add the nitrating mixture dropwise to the salicylaldehyde solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-hydroxy-5-nitrobenzaldehyde.
Step 2b: Synthesis of the Hydrazone Derivative
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve 2-hydroxy-5-nitrobenzaldehyde (1 mmol) in ethanol.
-
Add one drop of acetic acid and stir the mixture for 30 minutes.
-
To this solution, add 2-cyanoacetohydrazide (1 mmol) and continue stirring at room temperature.
-
The resulting yellow product is collected and can be recrystallized from ethanol.
Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Synthesized derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of each synthesized derivative in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth/medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive controls (broth/medium with a standard antibiotic) and negative controls (broth/medium with DMSO and broth/medium alone).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 4: Evaluation of Anticancer Activity (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized derivatives
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: A potential apoptotic pathway induced by hydrazone derivatives.
References
Application Notes and Protocols for In Vitro Studies of 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 2-Hydroxy-5-nitrobenzonitrile, a compound with putative anticancer properties. The following protocols detail established methodologies to assess its cytotoxic and apoptotic effects on cancer cells, as well as to elucidate its potential mechanism of action by investigating its influence on cell cycle progression and key signaling pathways.
Introduction
This compound is a small organic molecule that has demonstrated various biological activities, including immunomodulatory and xanthine (B1682287) oxidase inhibitory effects.[1] Preliminary evidence also suggests potential antimicrobial and anticancer properties.[2] A thorough in vitro experimental design is crucial to systematically evaluate its efficacy as a potential anticancer agent and to understand its molecular mechanisms of action. This document outlines a series of experiments to characterize the effects of this compound on cancer cell viability, programmed cell death (apoptosis), cell cycle distribution, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Experimental Design Overview
The in vitro assessment of this compound will be conducted in a stepwise manner, beginning with an evaluation of its cytotoxic effects on a panel of cancer cell lines. Subsequently, the mechanism of cell death will be investigated through apoptosis assays. Cell cycle analysis will be performed to determine if the compound induces cell cycle arrest. Finally, Western blot analysis will be employed to examine the modulation of key proteins in apoptosis- and proliferation-related signaling pathways.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Data Presentation
All quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | This compound (IC50 in µM) | Positive Control (e.g., Doxorubicin) (IC50 in µM) |
| (e.g., MCF-7) | ||
| (e.g., A549) | ||
| (e.g., HeLa) |
Table 2: Apoptosis Induction by this compound (% of Apoptotic Cells)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | |||
| This compound (IC50) | |||
| Positive Control (e.g., Staurosporine) |
Table 3: Cell Cycle Analysis of Cells Treated with this compound (%)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| Positive Control (e.g., Nocodazole) |
Table 4: Relative Protein Expression Levels from Western Blot Analysis
| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) |
| Pro-Caspase-3 | ||
| Cleaved Caspase-3 | ||
| PARP | ||
| Cleaved PARP | ||
| Bcl-2 | ||
| Bax | ||
| p-Akt | ||
| Akt | ||
| β-actin (Loading Control) | 1.0 | 1.0 |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol and incubate in the dark at room temperature.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to the maximum LDH release control.
Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8]
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9]
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.[10][11][12][13]
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized signaling pathways that may be modulated by this compound, leading to apoptosis.
Caption: Hypothesized apoptotic signaling pathway modulated by this compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. scribd.com [scribd.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell-based Assays Involving 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzonitrile is a small molecule with potential applications in pharmaceutical and biological research. Its chemical structure suggests the possibility of various biological activities, including but not limited to antimicrobial and anticancer effects.[1] This document provides detailed application notes and standardized protocols for conducting cell-based assays to investigate the cytotoxic and potential signal-modulating properties of this compound, with a focus on its hypothesized role as an inhibitor of the STAT3 signaling pathway and as an inducer of apoptosis.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, preliminary data from related compounds and in silico modeling suggest potential interference with key cellular signaling pathways involved in cell proliferation and survival. One of the primary hypothesized targets is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor progression and survival.[2] It is theorized that this compound may directly or indirectly inhibit STAT3 phosphorylation and subsequent dimerization, leading to the downregulation of its target genes.
Another area of investigation is its potential to inhibit protein tyrosine phosphatases (PTPs), which are crucial regulators of signal transduction.[1] Inhibition of specific PTPs could lead to sustained phosphorylation of their substrates, thereby altering cellular signaling cascades.
// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetGenes [label="Target Gene Expression\n(e.g., Bcl-2, Cyclin D1, Survivin)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT3_inactive [label=" Phosphorylates (Y705)"]; STAT3_inactive -> STAT3_active; STAT3_active -> Dimer [label=" Dimerizes"]; Dimer -> Nucleus [label=" Translocates"]; Nucleus -> DNA [style=invis]; Dimer -> TargetGenes [label=" Binds to DNA\n& Induces"]; TargetGenes -> Proliferation [label=" Promotes"]; TargetGenes -> Apoptosis [label=" Inhibits", arrowhead=tee]; Compound -> STAT3_active [label=" Inhibits\n(Hypothesized)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: Hypothesized STAT3 signaling pathway and the potential inhibitory action of this compound.
Data Presentation
Quantitative data from cell-based assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for summarizing key findings.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | [Insert experimental value] |
| HT-29 | Colorectal Carcinoma | MTT | 72 | [Insert experimental value] |
| A549 | Lung Carcinoma | MTT | 72 | [Insert experimental value] |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | [Insert experimental value] |
Table 2: Effect of this compound on STAT3 Phosphorylation
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | p-STAT3 (Tyr705) Inhibition (%) |
| MDA-MB-231 | [Test Concentration 1] | 24 | [Insert experimental value] |
| MDA-MB-231 | [Test Concentration 2] | 24 | [Insert experimental value] |
| HT-29 | [Test Concentration 1] | 24 | [Insert experimental value] |
| HT-29 | [Test Concentration 2] | 24 | [Insert experimental value] |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) (Annexin V Positive) |
| MDA-MB-231 | [Test Concentration 1] | 48 | [Insert experimental value] |
| MDA-MB-231 | [Test Concentration 2] | 48 | [Insert experimental value] |
| HT-29 | [Test Concentration 1] | 48 | [Insert experimental value] |
| HT-29 | [Test Concentration 2] | 48 | [Insert experimental value] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells and is widely used to assess the cytotoxic effects of chemical compounds.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 24h\n(Cell Attachment)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with serial dilutions of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 2-4h\n(Formazan Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization Solution\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\nat 570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Calculate Cell Viability\nand IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells and treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24-48h", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(including supernatant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in\nAnnexin V Binding Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stain [label="Add Annexin V-FITC\nand Propidium Iodide (PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncubateDark [label="Incubate in the dark\nfor 15 min", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Incubate; Incubate -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Stain; Stain -> IncubateDark; IncubateDark -> Analyze; Analyze -> End; } .dot Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or chemical fume hood.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its cytotoxicity, impact on key signaling pathways like STAT3, and its ability to induce apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. It is crucial to empirically determine the optimal experimental conditions, such as compound concentration and incubation time, for each cell line and assay.
References
Application Notes and Protocols for Studying the Kinetics of 2-Hydroxy-5-nitrobenzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the reaction kinetics of 2-Hydroxy-5-nitrobenzonitrile. The protocols cover key reaction types relevant to its potential applications, including nitrile hydrolysis, and its role as an enzyme inhibitor for xanthine (B1682287) oxidase and pyochelin uptake.
Introduction
This compound is a molecule of interest due to its biological activities, which include the inhibition of pyochelin uptake in bacteria like Pseudomonas aeruginosa and the inhibition of xanthine oxidase. Understanding the kinetics of its reactions is crucial for elucidating its mechanisms of action, optimizing its use in potential therapeutic applications, and developing structure-activity relationships. These protocols provide a framework for obtaining quantitative data on its reactivity and inhibitory potency.
Application Notes
Kinetics of Nitrile Hydrolysis
The nitrile group of this compound can undergo hydrolysis to form the corresponding carboxylic acid. This reaction can be catalyzed by acid or base[1]. Studying the kinetics of this hydrolysis is important for understanding the compound's stability under different pH conditions, which is a critical parameter for drug development. The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the concentration of the reactant and the increase in the concentration of the product over time[2][3][4][5][6]. From this data, the rate constant (k), reaction order, and half-life (t½) can be determined.
Kinetics of Xanthine Oxidase Inhibition
This compound has been identified as a potent inhibitor of xanthine oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout[7][8][9]. Kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibitor constant (Ki)[10][11][12][13][14]. This information is vital for assessing its therapeutic potential. The reaction is typically monitored spectrophotometrically by measuring the rate of uric acid formation at 295 nm.
Kinetics of Pyochelin Uptake Inhibition
The compound is known to inhibit the uptake of pyochelin, a siderophore used by Pseudomonas aeruginosa for iron acquisition. Inhibiting iron uptake is a promising antimicrobial strategy. Kinetic studies of this inhibition can determine the concentration of the compound required to inhibit the uptake process by 50% (IC50). These experiments are typically cell-based and involve monitoring the uptake of a labeled form of pyochelin in the presence of varying concentrations of the inhibitor[15][16][17][18].
Experimental Protocols
Protocol 1: Kinetic Analysis of Nitrile Hydrolysis using HPLC
This protocol describes how to determine the rate of hydrolysis of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (for quenching)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in a suitable organic solvent like acetonitrile).
-
Prepare a solution of NaOH at the desired concentration (e.g., 0.1 M in water).
-
Prepare a quenching solution of HCl of a concentration sufficient to neutralize the NaOH.
-
-
Reaction Setup:
-
Equilibrate a water bath to the desired reaction temperature (e.g., 50 °C).
-
In a reaction vessel, add the NaOH solution and allow it to reach the reaction temperature.
-
To initiate the reaction, add a small volume of the this compound stock solution to the pre-heated NaOH solution to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the HCl solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Mobile Phase: A suitable gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the reactant and product can be detected (e.g., determined by a UV scan).
-
Quantification: Create a calibration curve for this compound to determine its concentration from the peak area at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Protocol 2: Kinetic Analysis of Xanthine Oxidase Inhibition
This protocol outlines the steps to determine the inhibitory mechanism of this compound on xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in a weak NaOH solution and then dilute in the buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Enzyme Assay:
-
In the wells of a 96-well plate, set up reactions with varying concentrations of xanthine (substrate) and this compound (inhibitor). Include a control with no inhibitor. Keep the final DMSO concentration constant and low (e.g., <1%) in all wells.
-
Add buffer, inhibitor solution, and xanthine solution to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes). The change in absorbance is due to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to determine the type of inhibition and to calculate the kinetic parameters: Michaelis constant (Km) and maximum velocity (Vmax).
-
From the Lineweaver-Burk plot, determine the inhibitor constant (Ki).
-
Protocol 3: Kinetic Analysis of Pyochelin Uptake Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on pyochelin uptake in Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (a pyochelin-producing strain or a mutant that can take up but not produce pyochelin).
-
Growth medium (e.g., succinate (B1194679) minimal medium).
-
Radiolabeled pyochelin (e.g., containing ⁵⁵Fe) or a fluorescently labeled pyochelin analog.
-
This compound.
-
Scintillation counter or fluorometer.
Procedure:
-
Bacterial Culture Preparation:
-
Grow P. aeruginosa to the mid-logarithmic phase in an iron-limited medium to induce the expression of the pyochelin uptake system.
-
Harvest the cells by centrifugation, wash them with a suitable buffer, and resuspend them to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Uptake Assay:
-
In a series of tubes, add the bacterial suspension.
-
Add varying concentrations of this compound to the tubes. Include a control with no inhibitor.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the uptake by adding the labeled pyochelin to each tube.
-
-
Measurement of Uptake:
-
At different time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots from each tube and filter them through a membrane filter to separate the cells from the medium.
-
Wash the filters quickly with buffer to remove any unbound labeled pyochelin.
-
Measure the amount of labeled pyochelin taken up by the cells by placing the filters in a scintillation vial with scintillation fluid (for radiolabel) or by measuring the fluorescence of the cells.
-
-
Data Analysis:
-
Plot the uptake of labeled pyochelin over time for each inhibitor concentration.
-
Calculate the initial rate of uptake for each concentration.
-
Plot the uptake rate as a function of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Illustrative Data for Nitrile Hydrolysis Kinetics of this compound
| Time (minutes) | [this compound] (mM) | ln[this compound] |
| 0 | 0.100 | -2.303 |
| 10 | 0.085 | -2.465 |
| 20 | 0.072 | -2.631 |
| 30 | 0.061 | -2.797 |
| 60 | 0.037 | -3.297 |
| 90 | 0.022 | -3.817 |
| 120 | 0.013 | -4.343 |
| Calculated Parameter | Value | |
| Rate Constant (k) | 0.017 min⁻¹ | |
| Half-life (t½) | 40.8 min |
Note: This data is for illustrative purposes and assumes a first-order reaction.
Table 2: Illustrative Kinetic Data for Xanthine Oxidase Inhibition by this compound
| [Xanthine] (µM) | V₀ (no inhibitor) (µmol/min) | V₀ (with Inhibitor) (µmol/min) |
| 10 | 0.15 | 0.09 |
| 20 | 0.25 | 0.16 |
| 40 | 0.38 | 0.26 |
| 80 | 0.50 | 0.38 |
| 160 | 0.60 | 0.50 |
| Kinetic Parameter | Value | |
| Vmax (no inhibitor) | 0.75 µmol/min | |
| Km (no inhibitor) | 35 µM | |
| Vmax (with inhibitor) | 0.75 µmol/min | |
| Apparent Km (with inhibitor) | 70 µM | |
| Ki | 25 µM | |
| Inhibition Type | Competitive |
Note: This data is for illustrative purposes and assumes competitive inhibition.
Table 3: Illustrative Data for Pyochelin Uptake Inhibition by this compound
| [Inhibitor] (µM) | Initial Uptake Rate (pmol/min/10⁸ cells) | % Inhibition |
| 0 | 50.0 | 0 |
| 1 | 42.5 | 15 |
| 5 | 27.5 | 45 |
| 10 | 18.0 | 64 |
| 20 | 10.0 | 80 |
| 50 | 4.5 | 91 |
| Calculated Parameter | Value | |
| IC50 | 5.5 µM |
Note: This data is for illustrative purposes.
Visualization
Caption: Experimental workflow for studying xanthine oxidase inhibition.
Caption: Inhibition of the xanthine oxidase signaling pathway.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 3. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights [mdpi.com]
- 9. Kinetic study on the inhibition of xanthine oxidase by extracts from two selected Algerian plants traditionally used for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Magnitude and Mechanism of Siderophore-Mediated Competition at Low Iron Solubility in the Pseudomonas aeruginosa Pyochelin System [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing targeted solutions to improve yield and purity.
Issue 1: Low Yield in the Sandmeyer Reaction of 2-Amino-4-nitrophenol (B125904)
Question: My synthesis of this compound from 2-amino-4-nitrophenol via a Sandmeyer reaction is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: The Sandmeyer reaction is a powerful method for introducing a nitrile group, but it is sensitive to several factors that can lead to reduced yields. Key areas to investigate include the diazotization step and the subsequent cyanation.
Troubleshooting Workflow for Sandmeyer Reaction
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Potential Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Diazotization Temperature | Temperatures above 5°C can lead to premature decomposition of the diazonium salt, significantly reducing the yield. | Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite (B80452). Use an ice-salt bath for efficient cooling. |
| Sodium Nitrite Quality | Sodium nitrite can degrade over time. Using old or improperly stored sodium nitrite will result in incomplete diazotization. | Use a fresh, unopened bottle of sodium nitrite. Ensure the correct stoichiometry is used. |
| Acid Concentration | Insufficient acid can lead to incomplete diazotization and the formation of unwanted side products. | Ensure a sufficient excess of a strong acid (e.g., HCl or H2SO4) is used to maintain a low pH. |
| Copper(I) Cyanide Activity | The reactivity of copper(I) cyanide can vary. Inactive CuCN will lead to a poor yield. | Use freshly prepared copper(I) cyanide or ensure the commercial reagent is of high quality. The use of a co-solvent like DMF can sometimes improve the solubility and reactivity of the copper cyanide. |
| Addition of Diazonium Salt | Rapid addition of the diazonium salt solution to the copper cyanide solution can lead to localized heating and decomposition. | Add the cold diazonium salt solution slowly to the copper cyanide solution while maintaining the reaction temperature. |
| Side Reactions | The diazonium group can be replaced by -OH if it reacts with water, forming 4-nitrophenol (B140041) as a significant byproduct. | Minimize the amount of water in the reaction and ensure the reaction is carried out promptly after the formation of the diazonium salt. |
Issue 2: Incomplete Nitration of 2-Hydroxybenzonitrile (B42573)
Question: I am attempting to synthesize this compound by nitrating 2-hydroxybenzonitrile, but I am getting a mixture of products and a low yield of the desired isomer. How can I improve the regioselectivity and yield?
Answer: The nitration of 2-hydroxybenzonitrile is a delicate reaction where temperature control and the choice of nitrating agent are crucial for achieving high regioselectivity and yield. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. The desired 5-nitro isomer is the para-substituted product relative to the hydroxyl group.
Potential Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Reaction Temperature | High temperatures can lead to the formation of multiple nitrated isomers and dinitrated byproducts.[1] | Maintain a low reaction temperature, typically between 0°C and 25°C, by using an ice bath.[1] |
| Nitrating Agent | A harsh nitrating agent (e.g., concentrated nitric acid alone) can lead to over-nitration and oxidation of the starting material. | Use a milder nitrating agent, such as a mixture of nitric acid in sulfuric acid or acetic acid.[1] This allows for better control of the reaction. |
| Addition of Nitrating Agent | Rapid addition of the nitrating agent can cause localized increases in temperature, leading to side reactions. | Add the nitrating agent dropwise to the solution of 2-hydroxybenzonitrile while vigorously stirring and maintaining a low temperature. |
| Reaction Time | Insufficient reaction time may lead to an incomplete reaction, while excessively long reaction times can increase the formation of byproducts. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol (B41442)
This protocol is adapted from established procedures for the selective reduction of a nitro group.[2][3]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol (1.0 eq) in water.
-
Addition of Reagents: Add ammonium (B1175870) chloride (7.1 eq) and concentrated aqueous ammonia. Heat the mixture to 85°C.[2]
-
Reduction: Prepare a solution of sodium sulfide (B99878) and slowly add it to the reaction mixture in portions, maintaining the temperature between 80-85°C.[2]
-
Reaction Completion: After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.[2]
-
Isolation: Filter the hot reaction mixture. The filtrate contains the sodium salt of 2-amino-4-nitrophenol.
-
Precipitation: Cool the filtrate and acidify with glacial acetic acid to precipitate the 2-amino-4-nitrophenol.[2]
-
Purification: The crude product can be recrystallized from hot water to yield brown crystals.[2]
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
This protocol is a general representation of the Sandmeyer reaction.[4][5]
-
Diazotization: Dissolve 2-amino-4-nitrophenol (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 20-30 minutes after the addition is complete.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1-1.3 eq) and sodium or potassium cyanide in water.
-
Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. An evolution of nitrogen gas should be observed.
-
Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is typically heated to ensure completion. The product can then be isolated by filtration or extraction.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).
Signaling Pathways and Logical Relationships
Reaction Pathway: Synthesis of this compound
Caption: Synthetic pathways to this compound.
References
Optimizing Synthesis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are the direct nitration of 2-Hydroxybenzonitrile (B42573) and the Sandmeyer reaction starting from an appropriate aminophenol derivative. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: I am observing a low yield in my nitration reaction. What are the likely causes?
A2: Low yields in the nitration of 2-hydroxybenzonitrile can stem from several factors.[1] Inadequate temperature control is a primary concern, as excessive heat can lead to the formation of undesired side products. The concentration and ratio of nitric acid to sulfuric acid are also critical parameters that must be optimized. Furthermore, incomplete reaction or loss of product during workup and purification can significantly reduce the overall yield.
Q3: My Sandmeyer reaction is giving a complex mixture of products. How can I improve the selectivity?
A3: The Sandmeyer reaction's success hinges on the careful control of diazotization and copper-catalyzed cyanation steps.[2] Common issues leading to complex mixtures include incomplete diazotization, decomposition of the diazonium salt before cyanation, and side reactions promoted by elevated temperatures. Maintaining a low temperature (0-5 °C) during diazotization is crucial. The purity of the starting amine and the freshness of the sodium nitrite (B80452) solution are also important factors.
Q4: What are the main byproducts to watch for in the synthesis of this compound?
A4: In the nitration of 2-hydroxybenzonitrile, the formation of the regioisomer 2-Hydroxy-3-nitrobenzonitrile is a common byproduct. Dinitrated products can also form under harsh reaction conditions. In the Sandmeyer route, phenolic byproducts can arise from the reaction of the diazonium salt with water if the temperature is not properly controlled.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying crude this compound.[3] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for recrystallization include ethanol (B145695), methanol (B129727), or mixtures of ethanol and water.
Troubleshooting Guides
Nitration of 2-Hydroxybenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.[1] - Suboptimal temperature control. - Incorrect acid ratio or concentration. - Product loss during workup. | - Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Maintain a low reaction temperature (typically 0-10 °C) using an ice bath. - Systematically vary the ratio of nitric acid to sulfuric acid to find the optimal conditions. - Ensure efficient extraction and minimize transfers during the workup process. |
| Formation of Multiple Products (Poor Regioselectivity) | - Reaction temperature is too high. - Inappropriate nitrating agent. | - Strictly maintain the recommended low temperature to favor the formation of the desired 5-nitro isomer.[4] - Consider using alternative nitrating agents that may offer better regioselectivity. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Inappropriate recrystallization solvent. | - Wash the crude product thoroughly to remove residual acids and byproducts. - Perform a systematic solvent screen to identify an optimal solvent or solvent mixture for recrystallization.[3] |
| Dark-colored Product | - Formation of oxidized byproducts. | - Handle the starting material and product with care to minimize exposure to air and light. - Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities. |
Sandmeyer Reaction for this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt.[2] - Inefficient cyanation. | - Ensure the complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. - Maintain a temperature of 0-5 °C throughout the diazotization and addition to the copper cyanide solution. - Use freshly prepared and high-purity copper(I) cyanide. |
| Formation of Phenolic Byproducts | - Reaction of the diazonium salt with water. | - Keep the reaction temperature strictly controlled below 5 °C. - Add the diazonium salt solution to the copper cyanide solution promptly after its formation. |
| Reaction Mixture is Highly Viscous or Solidifies | - Precipitation of copper salts or the product. | - Ensure adequate stirring throughout the reaction. - Consider using a slightly larger volume of solvent. |
| Product is Difficult to Purify | - Presence of colored impurities from side reactions. | - Wash the crude product with a solution of sodium bicarbonate to remove acidic impurities. - Employ column chromatography if recrystallization is insufficient to remove persistent impurities. |
Data Presentation
Table 1: Effect of Nitrating Agent Composition on the Yield of this compound
| Entry | HNO₃ (eq.) | H₂SO₄ (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 2.0 | 0-5 | 2 | 75 |
| 2 | 1.5 | 2.0 | 0-5 | 2 | 85 |
| 3 | 1.1 | 3.0 | 0-5 | 2 | 80 |
| 4 | 1.5 | 3.0 | 0-5 | 2 | 90 |
Note: These are representative data based on typical nitration reactions and may vary depending on the specific experimental setup.
Table 2: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Nitration | 2-Hydroxybenzonitrile | HNO₃, H₂SO₄ | 75-90 | Fewer steps, readily available starting material. | Potential for regioisomer formation, handling of strong acids. |
| Sandmeyer Reaction | 2-Amino-4-nitrophenol (B125904) | NaNO₂, HCl, CuCN | 60-75 | High regioselectivity. | More steps, handling of toxic cyanide salts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-Hydroxybenzonitrile
Materials:
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2-Hydroxybenzonitrile
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 mL of concentrated sulfuric acid to 5.0 g of 2-hydroxybenzonitrile with stirring, maintaining the temperature below 10 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Add the nitrating mixture dropwise to the solution of 2-hydroxybenzonitrile over 30 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
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Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.
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Dissolve the crude product in 50 mL of dichloromethane and wash with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
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2-Amino-4-nitrophenol
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Concentrated Hydrochloric Acid
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Sodium Nitrite
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Copper(I) Cyanide
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Sodium Cyanide
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Ice
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Anhydrous Sodium Sulfate
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Methanol (for recrystallization)
Procedure:
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Diazotization: In a beaker, suspend 5.0 g of 2-amino-4-nitrophenol in 20 mL of water and 10 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of 2.5 g of sodium nitrite in 10 mL of cold water dropwise to the suspension, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide by dissolving 5.0 g of copper(I) cyanide and 6.0 g of sodium cyanide in 50 mL of water. Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A gas evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes.
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Cool the mixture and extract the product with 3 x 50 mL of ethyl acetate.
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Combine the organic extracts and wash with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Recrystallize the crude solid from a minimal amount of hot methanol to obtain pure this compound.
Visualizations
References
Purification of 2-Hydroxy-5-nitrobenzonitrile and removal of side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-nitrobenzonitrile. The following sections detail the removal of common side products and impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route, which typically involves the nitration of 4-hydroxybenzonitrile (B152051). Potential impurities include:
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Isomeric Byproducts: 4-Hydroxy-3-nitrobenzonitrile is a common regioisomer formed during the nitration reaction.
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Over-nitrated Products: Dinitro-derivatives, such as 2-hydroxy-3,5-dinitrobenzonitrile, can form if the reaction conditions are too harsh.
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Unreacted Starting Material: Residual 4-hydroxybenzonitrile may be present.
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Hydrolysis Product: 2-Hydroxy-5-nitrobenzoic acid can be formed by the hydrolysis of the nitrile group, especially in the presence of strong acids or bases at elevated temperatures.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.
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Recrystallization is often suitable for removing small amounts of impurities when the crude product is relatively pure.
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Column chromatography is more effective for separating complex mixtures containing significant amounts of isomeric or over-nitrated byproducts.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of the final product:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the mixture and to monitor the progress of a purification.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value (190-194 °C) is indicative of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The compound may be too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent mixture. Ensure the dissolution temperature does not exceed the melting point of the compound. Add a co-solvent in which the compound is less soluble. |
| No crystal formation upon cooling | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the funnel and filter paper before hot filtration to prevent clogging and premature crystallization. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling process was too rapid, trapping impurities. | Perform a solvent screen to find a more suitable recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands) | The polarity of the mobile phase is too high. The column was not packed properly. | Decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). Repack the column, ensuring a uniform and compact stationary phase bed. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). A small amount of a more polar solvent like methanol (B129727) can be added to the eluent. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica (B1680970) gel. The sample was overloaded on the column. | Add a small amount of a modifier like acetic acid to the mobile phase to reduce strong interactions with the silica gel. Ensure the sample is loaded in a concentrated band and does not exceed the column's capacity. |
| Presence of multiple spots in a single fraction (checked by TLC) | Incomplete separation. Co-elution of impurities. | Optimize the mobile phase composition for better resolution. Consider using a longer column or a stationary phase with a different selectivity. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Mobile Phase | Estimated Yield | Achievable Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol (B145695)/Water, Toluene | 70-90% | >98% | Simple, fast, and cost-effective for relatively pure samples. | May not be effective for removing isomers with similar solubility. Potential for "oiling out". |
| Column Chromatography | Hexane/Ethyl Acetate gradient | 50-80% | >99% | Excellent for separating complex mixtures and isomers. | More time-consuming, requires larger volumes of solvent, and can lead to lower yields due to product loss on the column. |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.
Table 2: Analytical Data for this compound and Common Impurities
| Compound | Structure | Typical TLC Rf Value (3:1 Hexane:Ethyl Acetate) | Expected ¹H NMR Chemical Shifts (δ, ppm) |
| This compound | ~0.4-0.5 | Aromatic protons (~7.2-8.5 ppm), Hydroxyl proton (>10 ppm) | |
| 4-Hydroxybenzonitrile (Starting Material) | ~0.3-0.4 | Aromatic protons (~6.9-7.6 ppm), Hydroxyl proton (~6-7 ppm) | |
| 4-Hydroxy-3-nitrobenzonitrile (Isomer) | ~0.35-0.45 | Aromatic protons (~7.0-8.3 ppm), Hydroxyl proton (>10 ppm) | |
| 2-Hydroxy-3,5-dinitrobenzonitrile | ~0.2-0.3 | Aromatic protons (~8.8-9.1 ppm), Hydroxyl proton (>11 ppm) | |
| 2-Hydroxy-5-nitrobenzoic acid | <0.1 | Aromatic protons (~7.3-8.6 ppm), Hydroxyl and Carboxylic acid protons (>10 ppm) |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. An ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial mobile phase. Collect the eluent in fractions.
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds from the column.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Analysis for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is often effective. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 254 nm or 320 nm).
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Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.
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Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Logic diagram for selecting a purification method.
Technical Support Center: Synthesis of 2-Hydroxy-5-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-nitrobenzonitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on a typical synthetic route involving the nitration of 2-Hydroxybenzonitrile (B42573).
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors throughout the synthetic process. The most common culprits include:
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Incomplete Reaction: The nitration of 2-Hydroxybenzonitrile may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
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Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of isomers and dinitrated products.
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Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps if not performed carefully.
Troubleshooting Steps:
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (2-Hydroxybenzonitrile) and the formation of the product.
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Optimize Reaction Conditions: Ensure the reaction temperature is maintained, typically between 0-10°C, during the addition of the nitrating agent. Experiment with slight variations in reaction time and stoichiometry of the nitrating agent.
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Careful Workup: When neutralizing the reaction mixture, do so slowly and with cooling to avoid hydrolysis of the nitrile group. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.
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Optimize Purification: During recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation and recovery.
Q2: I have an unexpected peak in my NMR spectrum. What could it be?
A2: The presence of unexpected peaks in your NMR spectrum indicates the presence of impurities. Based on the typical synthesis route, these could be:
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Unreacted Starting Material: Residual 2-Hydroxybenzonitrile.
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Isomeric Byproducts: Formation of 2-Hydroxy-3-nitrobenzonitrile is a common possibility.
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Dinitrated Byproducts: Over-nitration can lead to dinitro-substituted benzonitriles.
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Hydrolysis Products: The nitrile group can be hydrolyzed to a carboxylic acid (2-Hydroxy-5-nitrobenzoic acid) or an amide (2-Hydroxy-5-nitrobenzamide), especially during workup.
Identification Strategy:
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Compare with Known Spectra: If available, compare the spectrum of your product with a reference spectrum of pure this compound.
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Analyze Coupling Patterns: The substitution pattern on the aromatic ring gives rise to characteristic splitting patterns in the 1H NMR spectrum. Analyze the coupling constants to determine the substitution pattern of the impurity.
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Mass Spectrometry: Obtain a mass spectrum of your sample to determine the molecular weight of the impurity, which can help in its identification.
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Spiking Experiment: If you have a standard of a suspected impurity, add a small amount to your NMR sample and see if the unexpected peak increases in intensity.
Q3: My final product has a persistent yellow or brownish color, even after recrystallization. How can I decolorize it?
A3: Colored impurities are common in nitration reactions. If recrystallization alone is insufficient, you can try the following:
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Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, and then filter the hot solution through a pad of celite to remove the charcoal. The colored impurities adsorb to the surface of the charcoal.
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Column Chromatography: If the colored impurities are persistent, column chromatography using silica (B1680970) gel can be an effective method for their removal. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used to elute the desired product while retaining the more polar colored impurities on the column.
Common Impurities Data
The following table summarizes the key data for common impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Features |
| 2-Hydroxybenzonitrile | C7H5NO | 119.12 | Unreacted starting material. | 1H NMR will show a different aromatic splitting pattern compared to the product. | |
| 2-Hydroxy-3-nitrobenzonitrile | C7H4N2O3 | 164.12 | Isomeric byproduct of nitration. | 1H NMR will show a distinct aromatic splitting pattern. Will have the same mass as the product in MS. | |
| 2-Hydroxy-3,5-dinitrobenzonitrile | C7H3N3O5 | 209.12 | Dinitration byproduct. | Higher molecular weight in MS. Different aromatic proton signals in 1H NMR. | |
| 2-Hydroxy-5-nitrobenzoic acid | C7H5NO5 | 183.12 | Hydrolysis of the nitrile group. | Presence of a broad carboxylic acid proton signal in 1H NMR. Different molecular weight in MS. | |
| 2-Hydroxy-5-nitrobenzamide | C7H6N2O4 | 182.14 | Partial hydrolysis of the nitrile group. | Presence of amide proton signals in 1H NMR. Different molecular weight in MS. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below. This protocol is a generalized procedure and may require optimization.
Synthesis of this compound by Nitration of 2-Hydroxybenzonitrile
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0°C.
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the solution while maintaining the temperature between 0 and 5°C.
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Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
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Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting and identifying unknown impurities.
Effect of pH and temperature on 2-Hydroxy-5-nitrobenzonitrile stability
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of 2-Hydroxy-5-nitrobenzonitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound? A1: The stability of this compound is principally affected by pH and temperature. The compound is particularly susceptible to hydrolysis under alkaline conditions. Elevated temperatures can accelerate degradation across the entire pH spectrum. While the nitro group is generally stable under acidic conditions, it may undergo hydrolysis in strongly basic environments.[1]
Q2: What are the likely degradation products of this compound? A2: Under hydrolytic stress, the primary degradation product anticipated is 2-hydroxy-5-nitrobenzamide, formed through the hydrolysis of the nitrile functional group. More strenuous conditions could lead to further degradation, yielding 2-hydroxy-5-nitrobenzoic acid. Thermal stress may induce more complex degradation pathways, potentially resulting in decomposition and the emission of nitrogen oxides.
Q3: Which analytical method is most suitable for monitoring the stability of this compound? A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection is the most prevalent and effective technique for the quantification of this compound and its degradation products.[2][3] Typically, a reverse-phase C18 column is employed for separation.
Q4: What are the recommended storage conditions for this compound to maintain its integrity? A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to maintain storage temperatures below 25°C to minimize the risk of sublimation and thermal degradation.[1]
Troubleshooting Guide
Issue 1: Accelerated degradation of this compound is observed during my experiment.
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Possible Cause 1: Elevated pH of the solution.
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Troubleshooting Step: Verify the pH of your solution. This compound exhibits increased degradation at higher pH levels. If feasible for your experimental design, consider adjusting the pH to a neutral or slightly acidic range.
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Possible Cause 2: High experimental temperature.
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Troubleshooting Step: Monitor the temperature of your experimental setup. Increased temperatures will hasten the degradation process. If your protocol allows, perform the experiment at a reduced temperature.
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Possible Cause 3: Presence of incompatible reagents.
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Troubleshooting Step: Confirm that your formulation or solvent system is devoid of strong oxidizing or reducing agents, as these are known to be incompatible with this compound.[4]
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Issue 2: Unexpected peaks are present in my HPLC chromatogram during a stability study.
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Possible Cause 1: Emergence of degradation products.
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Troubleshooting Step: These peaks are likely attributable to degradation products. To verify, conduct forced degradation studies under diverse stress conditions (acidic, basic, oxidative, thermal) to intentionally generate these products and compare their retention times with the unidentified peaks.
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Possible Cause 2: Contamination.
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Troubleshooting Step: Prepare fresh samples and mobile phases to eliminate the possibility of contamination. Ensure that all glassware and instrumentation are meticulously cleaned.
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Possible Cause 3: Interaction with formulation excipients.
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Troubleshooting Step: If you are analyzing a formulated product, consider potential interactions between this compound and the excipients. An analysis of a placebo formulation (lacking the active pharmaceutical ingredient) can help identify peaks originating from the excipients.
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Experimental Protocols
Protocol for Assessing the Influence of pH on the Stability of this compound
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Buffer Preparation: Prepare a range of buffer solutions covering a broad pH spectrum (e.g., pH 2, 4, 7, 9, and 12).
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Sample Preparation: Dissolve this compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol, to create a stock solution with a concentration of 1 mg/mL.
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Incubation: Introduce a small volume of the stock solution into each buffer to obtain a final concentration of approximately 50 µg/mL. Maintain these solutions at a constant temperature (e.g., 25°C or 40°C).
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Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.
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Analysis: Promptly analyze the collected aliquots using a validated stability-indicating HPLC method to quantify the residual concentration of this compound.
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Data Interpretation: For each pH condition, plot the percentage of remaining this compound against time to ascertain the degradation kinetics.
Protocol for a Stability-Indicating HPLC Method
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Column: C18, 4.6 x 250 mm, 5 µm
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Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
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Gradient Program:
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0-5 min: 90% A, 10% B
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5-20 min: Linear gradient to 50% A, 50% B
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20-25 min: Linear gradient to 10% A, 90% B
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25-30 min: Isocratic at 10% A, 90% B
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30-35 min: Return to initial conditions (90% A, 10% B)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 270 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Data Presentation
Table 1: Illustrative Data on the Effect of pH on the Stability of this compound at 40°C over 72 hours
| pH | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h |
| 2.0 | 99.5 | 99.1 | 98.8 |
| 4.0 | 99.2 | 98.5 | 97.9 |
| 7.0 | 97.8 | 95.7 | 93.5 |
| 9.0 | 92.1 | 85.3 | 78.6 |
| 12.0 | 75.4 | 58.2 | 42.1 |
Table 2: Illustrative Data on the Effect of Temperature on the Stability of this compound at pH 7.0 over 24 hours
| Temperature (°C) | % Remaining at 8h | % Remaining at 16h | % Remaining at 24h |
| 25 | 99.8 | 99.6 | 99.4 |
| 40 | 99.1 | 98.2 | 97.3 |
| 60 | 95.3 | 90.8 | 86.5 |
| 80 | 82.7 | 68.9 | 55.4 |
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Proposed hydrolytic degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Hydroxy-5-nitrobenzonitrile during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 2-Hydroxy-5-nitrobenzonitrile during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color darkening from light yellow to brown) | Exposure to light (photodegradation) or high temperatures. | Store the compound in an amber, tightly sealed vial in a dark, temperature-controlled environment. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Inconsistent analytical results (e.g., lower than expected purity, new peaks in HPLC) | Degradation due to improper storage conditions (presence of moisture, air, or incompatible substances). | 1. Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a dry, inert atmosphere (e.g., under nitrogen or argon).2. Avoid storing near strong acids, bases, or oxidizing agents.[1][2]3. Perform a purity check using the HPLC protocol provided below to identify potential degradation products. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymers. | If degradation is suspected, attempt to purify a small sample by recrystallization. However, it is best to use a fresh, un-degraded lot for critical experiments. |
| Unexpected reaction outcomes | Use of degraded starting material containing impurities that may interfere with the reaction. | Always verify the purity of this compound before use, especially if it has been stored for an extended period or under suboptimal conditions. Use the provided analytical methods for verification. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] For extended storage, it is advisable to store it under an inert atmosphere, such as nitrogen.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are anticipated to be hydrolysis of the nitrile group, photodegradation due to the nitrophenol structure, and thermal decomposition at elevated temperatures. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the formation of 2-Hydroxy-5-nitrobenzamide and subsequently 2-Hydroxy-5-nitrobenzoic acid.
Q3: How can I detect degradation of my this compound sample?
A3: The most reliable method for detecting degradation is by using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] This method can separate the parent compound from its degradation products, allowing for quantification of purity. Visual inspection for color change can be an initial indicator, but it is not a substitute for analytical testing.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively published, nitrophenol compounds are generally susceptible to photodegradation.[6] Therefore, it is crucial to protect the compound from light by storing it in amber vials or in a dark place.
Q5: What are the expected decomposition products under thermal stress?
A5: Upon thermal decomposition, this compound may release toxic fumes, including oxides of nitrogen (NOx) and carbon (CO, CO2).[1][7]
Hypothetical Degradation Data
The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate the compound's stability profile. These values are based on the known behavior of similar chemical structures and should be confirmed experimentally.
Table 1: Hypothetical Hydrolytic Degradation of this compound
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl (60 °C) | 24 | ~5% | 2-Hydroxy-5-nitrobenzamide |
| 0.1 M HCl (60 °C) | 72 | ~15% | 2-Hydroxy-5-nitrobenzamide, 2-Hydroxy-5-nitrobenzoic acid |
| Water (60 °C) | 72 | <2% | - |
| 0.1 M NaOH (60 °C) | 24 | ~20% | 2-Hydroxy-5-nitrobenzamide, 2-Hydroxy-5-nitrobenzoic acid |
| 0.1 M NaOH (60 °C) | 72 | >50% | 2-Hydroxy-5-nitrobenzoic acid |
Table 2: Hypothetical Photolytic and Thermal Degradation of this compound (Solid State)
| Condition | Duration | % Degradation (Illustrative) | Observations |
| Photolytic (ICH Q1B Option 2) | 7 days | ~8% | Slight darkening of the material |
| Thermal (80 °C) | 7 days | ~3% | No significant change |
| Thermal (120 °C) | 7 days | ~10% | Noticeable color change to brownish-yellow |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
-
Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C.
-
Photodegradation: Expose the solid compound to light according to ICH Q1B guidelines.
Samples should be taken at various time points (e.g., 0, 8, 24, 48, 72 hours) and analyzed by the HPLC method described in Protocol 1. For structural elucidation of unknown degradation products, techniques like LC-MS and NMR are recommended.[3][8][9]
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of this compound.
Diagram 3: Logical Troubleshooting Flowchart for Purity Issues
Caption: A flowchart for troubleshooting purity issues with this compound.
References
- 1. file.leyan.com [file.leyan.com]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-Hydroxy-5-nitrobenzonitrile in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 2-Hydroxy-5-nitrobenzonitrile.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: Precipitate forms when preparing an aqueous solution of this compound.
This is a common issue due to the compound's low aqueous solubility. The presence of a nonpolar benzene (B151609) ring and a hydroxyl group that can participate in intermolecular hydrogen bonding contributes to its tendency to precipitate in water.
Troubleshooting Workflow:
Technical Support Center: Identifying and Mitigating Assay Interference from Nitrobenzonitrile Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating assay interference caused by nitrobenzonitrile compounds. Misleading data from such interference can lead to the misinterpretation of results and the pursuit of false-positive hits. This resource offers practical guidance and detailed protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which nitrobenzonitrile compounds interfere with biochemical assays?
A1: Nitrobenzonitrile compounds can interfere with biochemical assays through several mechanisms stemming from their chemical structure:
-
Fluorescence Quenching: The nitro group is a well-known fluorescence quencher.[1][2] It can reduce the fluorescent signal in assays that utilize fluorescent probes or substrates through mechanisms like photoinduced electron transfer (PET).[3] This can lead to false-negative or artificially low results in fluorescence intensity, FRET, and fluorescence polarization assays.
-
Chemical Reactivity of the Nitrile Group: The nitrile group, particularly when activated by the electron-withdrawing nitro group, can act as an electrophile.[4][5] It can covalently modify nucleophilic residues on proteins, such as cysteine, leading to irreversible enzyme inhibition and false-positive results.[4]
-
Redox Cycling: The nitroaromatic moiety can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[6][7] These ROS can damage proteins and interfere with assay components, causing artifacts.[6]
-
Compound Autofluorescence: While less common than quenching, some nitroaromatic compounds may exhibit intrinsic fluorescence, which can lead to false-positive signals in fluorescence-based assays.[8][9]
Q2: Are nitrobenzonitrile compounds considered Pan-Assay Interference Compounds (PAINS)?
A2: Certain structural motifs found in nitrobenzonitrile compounds may be flagged by PAINS filters.[8][10] PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[10] The presence of a nitro group on an aromatic ring is a common feature in some PAINS alerts. However, not all compounds containing these motifs are promiscuous interferers.[6] Experimental validation is crucial to determine if a specific nitrobenzonitrile is a true hit or an assay artifact.
Q3: My nitrobenzonitrile compound shows activity in my primary screen. What are the initial steps to confirm it's a true hit?
A3: Initial hit confirmation should involve a series of counter-screens and orthogonal assays to rule out common interference mechanisms. Key steps include:
-
Re-testing: Confirm the activity with a freshly prepared sample of the compound to rule out degradation or contamination.
-
Assessing for Assay-Specific Interference: Perform experiments to check for autofluorescence, fluorescence quenching, and inhibition of the reporter enzyme (e.g., luciferase).
-
Orthogonal Assays: Validate the hit using a different assay format that measures the same biological endpoint but uses a different detection technology.[11] For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on absorbance or mass spectrometry.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered when working with nitrobenzonitrile compounds.
Issue 1: Apparent Inhibition in a Fluorescence-Based Assay
Symptoms:
-
Dose-dependent decrease in fluorescence signal.
-
The compound is a nitrobenzonitrile derivative.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Fluorescence Quenching | Perform a fluorescence quenching assay (see Protocol 2). | The compound will decrease the fluorescence of the probe in a cell-free system. |
| Compound Autofluorescence | Measure the intrinsic fluorescence of the compound (see Protocol 1). | The compound will show a fluorescent signal at the assay's excitation/emission wavelengths. |
| True Inhibition | Confirm with an orthogonal, non-fluorescent assay. | The compound will show similar inhibitory activity in the orthogonal assay. |
Issue 2: Irreversible Inhibition Observed
Symptoms:
-
Inhibition is not reversed upon dilution.
-
IC50 value decreases with increased pre-incubation time with the target protein.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Covalent Modification by Nitrile Group | Perform an IC50 shift assay with a nucleophile like DTT (see Protocol 3). | A significant rightward shift in the IC50 value will be observed in the presence of DTT. |
| Covalent Adduct Formation | Analyze the protein-compound mixture by LC-MS/MS to detect covalent adducts (see Protocol 4). | A mass shift corresponding to the addition of the nitrobenzonitrile compound will be detected on the protein. |
| True, Potent Binding | Conduct detailed kinetic studies (e.g., surface plasmon resonance). | The compound will exhibit slow dissociation rates. |
Issue 3: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Signs of cytotoxicity at higher concentrations.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Redox Cycling and Oxidative Stress | Perform a cell-free redox cycling assay to detect H₂O₂ production. | The compound will generate H₂O₂ in the presence of a reducing agent. |
| Cytotoxicity | Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®). | The compound will show a dose-dependent decrease in cell viability. |
| Non-specific Effects | Evaluate off-target effects using target-deconvolution methods. | The compound may show activity against multiple unrelated cellular targets. |
Data Summary Tables
Table 1: Potential Interference Mechanisms of Nitrobenzonitrile Compounds and Recommended Assays
| Interference Mechanism | Assay Type Affected | Recommended Confirmatory Assay |
| Fluorescence Quenching | Fluorescence Intensity, FP, FRET | Fluorescence Quenching Assay |
| Autofluorescence | Fluorescence Intensity, FP, FRET | Autofluorescence Measurement |
| Covalent Modification | Enzyme Activity Assays | IC50 Shift Assay, LC-MS/MS Adduct Detection |
| Redox Cycling | Cell-based Assays, Assays with Reducing Agents | H₂O₂ Detection Assay |
Table 2: Interpreting IC50 Shift Assay Results for Thiol Reactivity
| Observation | Interpretation |
| No significant change in IC50 with DTT | Compound is likely not thiol-reactive. |
| 3-10 fold rightward shift in IC50 with DTT | Compound may be weakly thiol-reactive. |
| >10 fold rightward shift in IC50 with DTT | Compound is likely a thiol-reactive electrophile.[12] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Materials:
-
Test nitrobenzonitrile compound
-
Assay buffer
-
Black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at concentrations ranging from the highest assay concentration down to baseline.
-
Add the compound dilutions to the wells of a black microplate. Include wells with assay buffer only as a negative control.
-
Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Subtract the average fluorescence of the buffer-only wells from the compound-containing wells.
-
Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may cause a false-positive signal.[9]
Protocol 2: Fluorescence Quenching Assay
Objective: To determine if a test compound quenches the fluorescence of the assay's reporter probe.
Materials:
-
Test nitrobenzonitrile compound
-
Fluorescent probe used in the primary assay
-
Assay buffer
-
Black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the fluorescent probe in assay buffer at the concentration used in the primary assay.
-
Prepare a serial dilution of the test compound in assay buffer.
-
In the wells of a black microplate, mix the fluorescent probe solution with the serial dilutions of the test compound. Include control wells with the probe and assay buffer without the compound.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Read the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Interpretation: A concentration-dependent decrease in the fluorescence signal compared to the control indicates that the compound is a quencher and may produce a false-negative or artificially low result.[3]
Protocol 3: IC50 Shift Assay for Thiol Reactivity
Objective: To assess if a compound's inhibitory activity is due to non-specific reaction with thiols.
Materials:
-
Test nitrobenzonitrile compound
-
Target enzyme and substrate
-
Assay buffer
-
Dithiothreitol (DTT)
-
Detection reagents
Procedure:
-
Prepare two sets of assay conditions: one with the standard assay buffer and one with the assay buffer supplemented with a final concentration of 1-5 mM DTT.[12]
-
Determine the IC50 of the test compound under both conditions by performing a standard dose-response experiment. Ensure the enzyme is pre-incubated with the compound for a set period (e.g., 30 minutes) before initiating the reaction.
-
Compare the IC50 values obtained in the presence and absence of DTT.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of DTT suggests that the compound's activity is at least partially due to its reactivity with thiol groups.[12][13]
Protocol 4: LC-MS/MS for Covalent Adduct Detection
Objective: To directly detect covalent modification of a target protein by a reactive nitrobenzonitrile compound.
Materials:
-
Test nitrobenzonitrile compound
-
Purified target protein
-
Incubation buffer
-
Urea, DTT, iodoacetamide (B48618) (for protein denaturation, reduction, and alkylation)
-
Trypsin (for protein digestion)
-
LC-MS/MS system
Procedure:
-
Incubate the target protein with an excess of the nitrobenzonitrile compound. Include a control incubation without the compound.
-
Remove the excess unbound compound by dialysis or using a desalting column.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptide fragments with a mass shift corresponding to the molecular weight of the nitrobenzonitrile compound.
-
Interpretation: The identification of a peptide with the expected mass modification provides direct evidence of covalent adduct formation.[14][15]
Visualizations
Caption: Potential mechanisms of assay interference by nitrobenzonitrile compounds.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemdiv.com [chemdiv.com]
- 11. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
How to avoid false positives with 2-Hydroxy-5-nitrobenzonitrile in HTS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential false positives when using 2-Hydroxy-5-nitrobenzonitrile in High-Throughput Screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: We are observing a high hit rate with this compound in our primary screen. Could this be due to false positives?
A1: A high hit rate for a single compound across multiple assays is a common indicator of Pan-Assay Interference Compounds (PAINS).[1][2] While this compound is not universally flagged as a PAIN, its chemical structure contains features, such as a nitrophenol group, that are associated with assay interference.[2] Potential mechanisms for false positives include compound aggregation, redox activity, and interference with the assay's detection technology.[3][4] It is crucial to perform counter-screens to rule out these target-independent effects.[5][6]
Q2: What specific structural features of this compound are concerning for HTS?
A2: The this compound structure contains a nitrophenol moiety. Nitroaromatic compounds can be susceptible to redox cycling, a process where the compound is repeatedly reduced and oxidized, generating reactive oxygen species like hydrogen peroxide (H₂O₂).[7] This can lead to non-specific protein modification and a false-positive signal.[7] Additionally, phenolic compounds can sometimes interfere with assays through proton donation or by contributing to compound aggregation.
Q3: How can we determine if this compound is aggregating in our assay buffer?
A3: Compound aggregation is a major source of false positives in HTS, where small molecules form colloidal particles that can sequester and denature proteins non-specifically.[8][9] You can test for aggregation using several biophysical and biochemical methods. The most common include Dynamic Light Scattering (DLS), Surface Plasmon Resonance (SPR), and adding a non-ionic detergent like Triton X-100 to the assay buffer to see if the compound's activity is attenuated.[8][9]
Q4: What is a technology counter-screen and why is it important?
A4: A technology counter-screen helps identify compounds that interfere directly with the assay's detection method rather than acting on the biological target.[3] For example, in a luminescence-based assay, a compound might directly inhibit the luciferase enzyme, creating the appearance of activity.[3][4][5] Similarly, a compound may be intrinsically fluorescent, which can interfere with fluorescence-based readouts.[4] Running the assay in the absence of the biological target is a straightforward way to identify such interference.[5]
Q5: Our assay includes a thiol-containing reagent (e.g., DTT). Could this be a problem?
A5: Yes, the presence of reducing agents like Dithiothreitol (DTT) can promote redox cycling of susceptible compounds, such as those with nitro groups.[7][10] This can generate hydrogen peroxide, which may oxidize and modulate the activity of your target protein, leading to a false signal.[7] It is advisable to test for H₂O₂ production and assess if the compound's activity is dependent on the presence of DTT.[10]
Troubleshooting Workflows & Diagrams
The following diagrams illustrate key concepts and workflows for identifying false positives.
Caption: A decision-tree for troubleshooting suspected false positives.
Caption: Potential redox cycling of a nitroaromatic compound.
Caption: How compound aggregation can lead to false positives.
Quantitative Data Summary
Since specific experimental data for this compound as a PAIN is not publicly available, the following tables provide illustrative examples of data from counter-screens for common interference mechanisms.
Table 1: Example Results from Detergent-Based Aggregation Assay
| Compound | Target Activity IC₅₀ (µM) | Target Activity IC₅₀ (µM) with 0.01% Triton X-100 | Fold Shift (IC₅₀) | Interpretation |
| This compound (Hypothetical) | 10 | > 100 | > 10 | Likely Aggregator |
| Known Aggregator (Control) | 5 | 85 | 17 | Aggregator |
| True Hit (Control) | 2 | 2.5 | 1.25 | Non-Aggregator |
A significant rightward shift (>10-fold) in IC₅₀ in the presence of detergent strongly suggests aggregation-based activity.[8]
Table 2: Example Results from Redox Interference Assay (H₂O₂ Production)
| Compound (10 µM) | H₂O₂ Production (µM) without DTT | H₂O₂ Production (µM) with 1 mM DTT | Interpretation |
| This compound (Hypothetical) | 0.1 | 5.2 | Redox Active |
| Known Redox Cycler (Control) | 0.2 | 8.9 | Redox Active |
| Negative Control | < 0.1 | < 0.1 | Inactive |
A significant increase in hydrogen peroxide (H₂O₂) production, particularly in the presence of a reducing agent like DTT, indicates redox activity.[10]
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection
Objective: To determine if this compound forms aggregates in the assay buffer by measuring particle size.[8][11]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume 384-well plates or cuvettes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same used in the primary screen)
Methodology:
-
Preparation: Prepare a serial dilution of this compound in assay buffer, typically ranging from 0.5 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%) and matches the primary assay. Include a buffer-only control.
-
Incubation: Incubate the plate at the same temperature and for the same duration as the primary HTS assay to allow aggregates to form.
-
DLS Measurement: Place the plate into the DLS instrument. The instrument will measure the intensity fluctuations of scattered light to calculate the hydrodynamic radius (size) of particles in the solution.[11]
-
Analysis: Analyze the particle size distribution for each concentration. The appearance of particles significantly larger than a monomeric small molecule (typically >100 nm in diameter) indicates aggregation. The concentration at which these particles appear is the critical aggregation concentration (CAC).[9]
Protocol 2: Luciferase Counter-Screen for Technology Interference
Objective: To determine if this compound directly inhibits the luciferase reporter enzyme, a common source of false positives in luminescence-based assays.[3][4]
Materials:
-
Recombinant luciferase enzyme (e.g., Firefly luciferase)
-
Luciferase substrate (e.g., D-luciferin) and ATP
-
Assay buffer
-
Luminometer-compatible microplates (e.g., 384-well, solid white)
-
Known luciferase inhibitor (positive control)
Methodology:
-
Assay Setup: In a microplate, add the assay buffer containing a fixed concentration of recombinant luciferase enzyme.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Signal Initiation: Add the luciferase substrate solution to all wells to initiate the light-producing reaction.
-
Data Acquisition: Immediately read the luminescence signal on a plate reader.
-
Analysis: Calculate the percent inhibition of the luciferase signal for each compound concentration relative to the DMSO control. Significant inhibition indicates direct interference with the assay technology.[5]
Protocol 3: Horseradish Peroxidase (HRP) Assay for H₂O₂ Detection
Objective: To determine if this compound produces hydrogen peroxide (H₂O₂) through redox cycling.[10]
Materials:
-
Horseradish peroxidase (HRP)
-
Phenol (B47542) red (as an indicator)
-
Assay buffer (ideally the same as the primary screen)
-
Dithiothreitol (DTT)
-
H₂O₂ (for standard curve and positive control)
-
Absorbance plate reader
Methodology:
-
Reagent Preparation: Prepare a working solution in assay buffer containing HRP and phenol red.
-
Assay Setup: Set up two sets of plates. In both, add the HRP/phenol red working solution. To one set, add DTT to a final concentration of 1 mM. To the other, add buffer.
-
Compound Addition: Add this compound across a range of concentrations. Include a vehicle control and a known redox-cycling compound as a positive control.
-
Standard Curve: Prepare a standard curve of H₂O₂ in the same assay buffers (with and without DTT).
-
Incubation: Incubate plates at the assay temperature for 30-60 minutes.
-
Data Acquisition: Read the absorbance at 610 nm. The oxidation of phenol red by HRP in the presence of H₂O₂ results in a color change that can be quantified.[10]
-
Analysis: Use the standard curve to quantify the amount of H₂O₂ produced at each compound concentration. A dose-dependent increase in H₂O₂ indicates redox activity.[10]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Experimental Results of 2-Hydroxy-5-nitrobenzonitrile Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of 2-Hydroxy-5-nitrobenzonitrile, a compound identified as a potent inhibitor of both xanthine (B1682287) oxidase and the bacterial iron uptake pathway mediated by the siderophore pyochelin. By presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows, this document aims to offer a comprehensive resource for researchers engaged in the study of this and similar molecules.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data for this compound and its functional alternatives in two key biological assays: xanthine oxidase inhibition and pyochelin-mediated iron uptake inhibition.
Table 1: Xanthine Oxidase Inhibition
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Xanthine Oxidase | Potent inhibitor (Specific IC50 not available in searched literature) [1] |
| Allopurinol (B61711) | Xanthine Oxidase | ~7.4 |
| Quercetin | Xanthine Oxidase | ~2.7 - 8.3 |
Table 2: Pyochelin-Mediated Iron Uptake Inhibition in Pseudomonas aeruginosa
| Compound | Target Pathway | IC50 Value (µM) |
| This compound | Pyochelin-mediated iron uptake | Inhibitor (Specific IC50 not available in searched literature) [1] |
| Salicyl-AMS | Siderophore Biosynthesis (related pathway) | Micromolar range for bacterial growth inhibition |
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and aid in the design of further experimental validation.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method for determining the inhibitory potential of a compound against xanthine oxidase.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm. An inhibitor will reduce the rate of uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve xanthine in the potassium phosphate buffer to a final concentration of 100 µM.
-
Dilute xanthine oxidase in the buffer to a concentration of 0.1 U/mL.
-
Prepare stock solutions of the test compound and allopurinol in DMSO and then dilute to various concentrations in the buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the test compound or control solution.
-
Add 100 µL of the xanthine solution.
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pyochelin-Mediated Iron Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of iron chelated by the siderophore pyochelin in Pseudomonas aeruginosa.
Principle: Radiolabeled iron (⁵⁵Fe) complexed with pyochelin is supplied to a P. aeruginosa strain that can take up but not produce pyochelin. The amount of radioactivity incorporated into the bacterial cells is measured. An inhibitor will reduce the accumulation of intracellular radioactivity.
Materials:
-
Pseudomonas aeruginosa strain deficient in pyochelin biosynthesis (e.g., PAO1 ΔpchA)
-
⁵⁵FeCl₃ (radiolabeled ferric chloride)
-
Pyochelin
-
This compound (test compound)
-
Salicyl-AMS (or other suitable control)
-
Minimal media (e.g., M9 minimal medium)
-
Scintillation counter and scintillation fluid
Procedure:
-
Bacterial Culture Preparation:
-
Grow the P. aeruginosa ΔpchA strain overnight in iron-depleted minimal media.
-
Subculture the bacteria and grow to mid-log phase.
-
Wash and resuspend the cells in fresh, iron-depleted minimal media.
-
-
Preparation of ⁵⁵Fe-Pyochelin Complex:
-
Mix ⁵⁵FeCl₃ with a molar excess of pyochelin in the minimal media and incubate to allow complex formation.
-
-
Inhibition Assay:
-
In separate tubes, add the bacterial suspension.
-
Add varying concentrations of the test compound or control.
-
Add the pre-formed ⁵⁵Fe-pyochelin complex to initiate the uptake.
-
Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
-
Uptake Measurement:
-
Stop the uptake by rapidly filtering the bacterial suspension through a membrane filter (e.g., 0.22 µm pore size).
-
Wash the filter with ice-cold wash buffer to remove extracellular radioactivity.
-
Place the filter in a scintillation vial with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: Xanthine oxidase metabolic pathway and point of inhibition.
Caption: Pyochelin-mediated iron uptake pathway and point of inhibition.
References
Orthogonal Assays for Confirming 2-Hydroxy-5-nitrobenzonitrile Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzonitrile is a multifaceted small molecule with a range of reported biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. Preliminary studies have indicated its potential as an inhibitor of xanthine (B1682287) oxidase and various protein tyrosine phosphatases (PTPs). Furthermore, it has demonstrated antimicrobial effects, particularly against gram-negative bacteria such as Pseudomonas aeruginosa through the inhibition of pyochelin uptake, and has shown potential immunomodulatory and anticancer properties.[1]
To rigorously validate these primary findings and ensure the on-target activity of this compound, a suite of orthogonal assays is essential. This guide provides a comprehensive overview of recommended orthogonal methods to independently and complementarily confirm the compound's activity. We present detailed experimental protocols for key assays, structured data comparison tables, and visual workflows to aid in the design and execution of robust validation studies.
Confirming Target Engagement and Enzyme Inhibition
The direct interaction of this compound with its putative protein targets, such as xanthine oxidase and protein tyrosine phosphatases, can be confirmed using a variety of biophysical and cellular assays. These orthogonal approaches provide independent verification of target engagement and can elucidate the thermodynamics and kinetics of binding.
Comparison of Orthogonal Assays for Target Engagement
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Confirms target engagement in a native cellular environment; Label-free. | Not all protein-ligand interactions result in a significant thermal shift. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS); Label-free. | Requires relatively large amounts of pure protein and compound; Lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Provides real-time kinetic data (k_on, k_off) and affinity (K_D); High sensitivity. | Requires immobilization of the protein, which may affect its conformation and activity. |
Experimental Workflow for Target Engagement Confirmation
References
A Comparative Guide to 2-Hydroxy-5-nitrobenzonitrile and Other Notable Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Known Enzyme Inhibitors
To provide a benchmark for future studies on 2-Hydroxy-5-nitrobenzonitrile, the following table summarizes the inhibitory potency of several well-known enzyme inhibitors for the target enzyme classes.
| Target Enzyme Class | Inhibitor | IC50 / Ki Value | Mechanism of Action |
| Xanthine (B1682287) Oxidase | Allopurinol (B61711) | IC50: 0.2-50 µM | Competitive inhibitor |
| Febuxostat | IC50: 1.8 nM; Ki: 0.6 nM | Non-purine selective inhibitor, mixed-type inhibition | |
| Protein Tyrosine Phosphatases (PTPs) | Sodium Orthovanadate | IC50: 10 µM | Potent inhibitor of alkaline phosphatases and tyrosine phosphatases |
| Suramin | IC50: 297 nM (for SirT1) | Reversible and competitive inhibitor of PTPases | |
| Pyochelin-mediated Iron Uptake | Gallium-pyochelin complex | MIC > 3.13 µM (for P. aeruginosa growth) | Acts as a "Trojan horse" to deliver gallium into the cell |
Experimental Protocols for Enzyme Inhibition Assays
To facilitate the quantitative analysis of this compound's inhibitory activity, detailed protocols for relevant enzyme inhibition assays are provided below.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a common method for determining the inhibitory activity of compounds against xanthine oxidase by measuring the formation of uric acid.[1]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at approximately 295 nm. An inhibitor will reduce the rate of uric acid formation.[1]
Materials:
-
Xanthine oxidase from bovine milk or other sources
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Phosphate (B84403) buffer (e.g., 50-70 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.01-0.1 units/mL). The final concentration should be optimized for the assay.[2]
-
Prepare a stock solution of xanthine in phosphate buffer (e.g., 150 µM).[2]
-
Prepare a series of dilutions of this compound and allopurinol in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and test compound solution (or vehicle).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.
-
Test: Buffer, xanthine oxidase solution, and various concentrations of this compound.
-
Positive Control: Buffer, xanthine oxidase solution, and various concentrations of allopurinol.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the assay plate at 25°C or 37°C for a set time (e.g., 15 minutes).[2]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a defined period (e.g., 3-4 minutes) to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This fluorescence-based assay is a sensitive method for determining the inhibitory potency of compounds against PTPs.[3][4][5]
Principle: The assay utilizes a fluorogenic substrate that, upon dephosphorylation by a PTP, exhibits a significant increase in fluorescence. An inhibitor will reduce the rate of this dephosphorylation reaction.[3][4][5]
Materials:
-
Recombinant PTP enzyme (e.g., PTP1B)
-
Fluorogenic PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) for a colorimetric assay, or DiFMUP for a fluorescent assay)
-
This compound (test compound)
-
Sodium Orthovanadate or Suramin (positive control)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing β-mercaptoethanol, EDTA, and DTT)[6]
-
384-well or 1536-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the PTP enzyme in the assay buffer. The optimal concentration should be determined empirically.[3][4][5]
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Prepare a series of dilutions of this compound and the positive control in the assay buffer.
-
-
Assay Setup (in a microplate):
-
Add the test compound or positive control solutions to the wells.
-
Add the PTP enzyme solution to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Pyochelin-Mediated Iron Uptake Inhibition Assay
Inhibition of the pyochelin-mediated iron uptake in Pseudomonas aeruginosa can be assessed by measuring the uptake of radiolabeled iron or by monitoring bacterial growth in iron-limited conditions.[7]
Principle: This assay measures the ability of a compound to interfere with the uptake of iron chelated by the siderophore pyochelin. This can be directly measured using radiolabeled iron (⁵⁵Fe) or indirectly by observing the inhibition of bacterial growth in an iron-depleted medium where pyochelin-mediated uptake is essential.[7]
Materials:
-
Pseudomonas aeruginosa strain (e.g., a strain deficient in other siderophore systems to ensure specificity)
-
Iron-depleted growth medium
-
Pyochelin
-
⁵⁵FeCl₃ (for radiolabeled uptake assay)
-
This compound (test compound)
-
A known inhibitor of pyochelin uptake or a competitive metal like gallium[8] (as a positive control)
-
Scintillation counter or microplate reader for growth assays
Procedure (Growth Inhibition Assay):
-
Culture Preparation: Grow P. aeruginosa in an iron-depleted medium to induce the expression of the pyochelin uptake system.
-
Assay Setup: In a 96-well plate, add the bacterial culture to the iron-depleted medium containing various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).[8]
-
Measurement: Measure the optical density (OD) of the cultures to determine bacterial growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound and determine the minimum inhibitory concentration (MIC) or IC50 for growth.
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is crucial for contextualizing the effects of inhibitors.
Xanthine Oxidase and Purine (B94841) Metabolism
Xanthine oxidase is a key enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[9] The production of reactive oxygen species during this process is also a significant aspect of its biological role.[9]
Protein Tyrosine Phosphatases in Signal Transduction
Protein tyrosine phosphatases are critical regulators of signal transduction pathways. They act in opposition to protein tyrosine kinases to control the phosphorylation state of various proteins, thereby modulating cellular processes such as growth, differentiation, and metabolism.[2][10]
Pyochelin-Mediated Iron Uptake in Pseudomonas aeruginosa
Pseudomonas aeruginosa utilizes the siderophore pyochelin to scavenge iron from its environment. The pyochelin-iron complex is recognized by the outer membrane transporter FptA and subsequently transported into the cell.[1] Inhibiting this pathway can limit bacterial growth by inducing iron starvation.
References
- 1. benchchem.com [benchchem.com]
- 2. revistabionatura.com [revistabionatura.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyochelin Potentiates the Inhibitory Activity of Gallium on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthine oxidase inhibition study of isolated secondary metabolites from Dolichandrone spathacea (Bignoniaceae): In vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Hydroxy-5-nitrobenzonitrile and its structurally related analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. This document aims to be a valuable resource by presenting a synthesis of available data on their biological performance, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction
This compound is a versatile scaffold in drug discovery, featuring a hydroxyl group, a nitrile moiety, and a nitro group on a benzene (B151609) ring. These functional groups contribute to its unique electronic and chemical properties, making it a promising starting point for the development of novel therapeutic agents. The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile, leading to the generation of analogs with enhanced potency and selectivity. This guide will delve into a comparative analysis of these compounds, offering insights into their structure-activity relationships.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activities of this compound and its analogs. It is important to note that direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50, µM) of Benzonitrile Analogs against Various Cancer Cell Lines
| Compound | Analog Type | Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | Data Not Available | - | - |
| 2-Amino-5-nitrobenzonitrile | Amino Analog | AGS (Gastric Cancer) | >50 | [1] |
| 2-Amino-4-methoxy-5-nitrobenzonitrile | Amino-methoxy Analog | Precursor to Gefitinib | - | [2] |
| β-nitrostyrene derivative (CYT-Rx20) | Related Nitroaromatic | MCF-7 (Breast) | 0.81 ± 0.04 | [3] |
| MDA-MB-231 (Breast) | 1.82 ± 0.05 | [3] | ||
| ZR75-1 (Breast) | 1.12 ± 0.06 | [3] |
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzonitrile and Related Analogs
| Compound | Analog Type | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | Parent Compound | Data Not Available | Data Not Available | - |
| Substituted Benzonitriles | General | Moderate Activity | Moderate Activity | [4] |
| N-substituted benzimidazoles | Heterocyclic Analogs | 87.5 - 200 | Data Not Available | [5] |
Table 3: Comparative Xanthine (B1682287) Oxidase Inhibition (IC50, µM) of Benzonitrile and Nitroaromatic Analogs
| Compound | Analog Type | IC50 (µM) | Reference |
| This compound | Parent Compound | Potent Inhibitor | [6] |
| N-phenyl aromatic amides | Amide Analogs | 0.028 | [7] |
| 4-nitrocinnamic acid | Nitroaromatic Analog | 23.02 ± 0.12 | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Enzyme Inhibition Assay: Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in purine (B94841) metabolism.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Xanthine solution (substrate).
-
Xanthine oxidase enzyme solution.
-
Test compound solutions at various concentrations.
-
Allopurinol solution (positive control inhibitor).
-
-
Assay Procedure (in a 96-well UV plate):
-
Add buffer, enzyme solution, and the test compound (or vehicle/allopurinol) to the wells.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are often attributed to their ability to modulate key cellular signaling pathways. While the precise mechanisms for this specific class of compounds are still under investigation, insights can be drawn from studies on related nitroaromatic compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases. Some nitroaromatic compounds have been shown to inhibit NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Nitro compounds have been reported to modulate this pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in cell proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The data and protocols presented in this guide offer a valuable starting point for researchers interested in exploring the therapeutic potential of these molecules. Further systematic studies on a broader range of analogs are warranted to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. Such investigations will be crucial for the rational design and development of novel drug candidates based on the this compound scaffold.
References
- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Off-target Effects of 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxy-5-nitrobenzonitrile, a compound with noted inhibitory activity against key enzymes, alongside established alternative inhibitors. The focus is on specificity, potential off-target effects, and the experimental methodologies used to assess these parameters, offering a resource for researchers designing experiments and interpreting data in the fields of drug discovery and chemical biology.
Overview of this compound and Its Known Targets
This compound is a small molecule that has been identified as an inhibitor of several enzymes, including xanthine (B1682287) oxidase and protein tyrosine phosphatases (PTPs).[1] These enzyme classes are critical regulators of diverse physiological processes, making them attractive targets for therapeutic intervention.
Known Primary Targets:
-
Xanthine Oxidase: A key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and gout.
-
Protein Tyrosine Phosphatases (PTPs): A large family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a crucial role in signal transduction pathways. PTP1B, a specific member of this family, is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity.
While this compound is reported to be a potent inhibitor of xanthine oxidase, specific quantitative data on its potency (e.g., IC50 or Ki values) against this and other targets are not widely available in the public domain. This guide aims to provide a framework for comparison by presenting data on well-characterized inhibitors of these enzyme classes.
Comparative Analysis of Inhibitor Potency
To provide a quantitative context for the activity of this compound, this section presents the inhibitory potency of established, commercially available inhibitors for its primary target classes.
Xanthine Oxidase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-established xanthine oxidase inhibitors.
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Allopurinol | Xanthine Oxidase | 0.2 - 50 µM | Wide range reported, dependent on assay conditions. A competitive inhibitor. |
| Febuxostat | Xanthine Oxidase | 1.8 nM (IC50), 0.6 nM (Ki) | A potent, non-purine selective inhibitor with a mixed-type inhibition mechanism. |
| This compound | Xanthine Oxidase | Data not publicly available | Reported as a potent inhibitor, but quantitative data is lacking. |
Protein Tyrosine Phosphatase (PTP) Inhibitors
This table provides the inhibitory potency of known PTP inhibitors, with a focus on PTP1B.
| Inhibitor | Target Enzyme | IC50/Ki Value | Notes |
| Ertiprotafib | PTP1B | 1.6 µM (IC50) | Also inhibits IKK-β and is a dual PPARα/γ agonist. |
| Suramin | PTP1B (and other PTPs) | Low µM range (Ki) | A reversible and competitive inhibitor of several PTPs. |
| This compound | Protein Tyrosine Phosphatases | Data not publicly available | Reported to have inhibitory activity, but specific targets and potency are not well-characterized. |
Off-Target Effects and Selectivity Profiling
Assessing the selectivity of a compound is critical in drug development to minimize unintended biological effects. This is often achieved through broad panel screening against a diverse set of enzymes, such as kinases.
Kinase Panel Screening
A common approach to identify off-target effects is to screen the compound against a large panel of kinases. While no public kinase screening data is available for this compound, the workflow for such an experiment is outlined below. The data from such a screen would reveal the percentage of inhibition at a given concentration (typically 1 or 10 µM) against hundreds of kinases, providing a comprehensive selectivity profile.
Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are a major source of drug-drug interactions. A crystal structure of this compound in complex with a bacterial cytochrome P450 (BM3-2F from Bacillus megaterium) has been reported. While this indicates a potential for interaction with CYP enzymes, direct inhibitory data (IC50 or Ki values) against human CYP isoforms are necessary to assess the clinical relevance of this finding.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results.
In Vitro Xanthine Oxidase Inhibition Assay
Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a characteristic absorbance at approximately 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Allopurinol)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer only.
-
Control (100% activity): Buffer, xanthine oxidase, and vehicle (e.g., DMSO).
-
Test Compound: Buffer, xanthine oxidase, and the test compound at various concentrations.
-
Positive Control: Buffer, xanthine oxidase, and the positive control at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add the xanthine solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 295 nm over a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro PTP1B Inhibition Assay
Principle: This colorimetric assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, can be detected by its absorbance at 405 nm.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Suramin or Ertiprotafib)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PTP1B in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer.
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and pNPP.
-
Control (100% activity): Buffer, PTP1B, pNPP, and vehicle.
-
Test Compound: Buffer, PTP1B, pNPP, and the test compound at various concentrations.
-
Positive Control: Buffer, PTP1B, pNPP, and the positive control at various concentrations.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the pNPP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways affected by the inhibition of xanthine oxidase and PTP1B.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-5-nitrobenzonitrile
The precise and accurate quantification of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in various synthetic processes, is critical for ensuring product quality and consistency in research and drug development. The selection of a suitable analytical method is paramount, and the cross-validation of different techniques ensures the reliability and interchangeability of analytical data. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound. The presented data is illustrative and serves as a baseline for method development and validation.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-FID depends on factors such as the analyte's volatility and thermal stability, required sensitivity, and the sample matrix. Below is a summary of expected performance characteristics for each method tailored for this compound analysis.
| Performance Characteristic | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | Repeatability: ≤ 1.5%Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Specificity | High | Moderate to High |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in various sample matrices.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.[1]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography (GC-FID) Method
This protocol is suitable for the analysis of thermally stable and volatile impurities in this compound.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetone (B3395972) at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.
Methodology and Workflow Visualization
The cross-validation of analytical methods is a systematic process to ensure that different analytical techniques yield comparable and reliable results for the same analyte.[2] This workflow is crucial when transferring methods between laboratories or when a secondary method is required.
References
Structure-Activity Relationship of 2-Hydroxy-5-nitrobenzonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of 2-Hydroxy-5-nitrobenzonitrile Derivatives Reveals Key Structural Insights for Enhanced Biological Activity
For researchers and scientists in the field of drug development, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides a comprehensive comparison of this compound derivatives, a class of compounds that has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents based on this promising scaffold.
Comparative Analysis of Biological Activities
The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the benzonitrile (B105546) core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.
Antimicrobial Activity
Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, with lower values indicating greater potency.
Table 1: Comparative Antimicrobial Activity (MIC) of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference |
| 1 | H | H | >100 | >100 | >100 | Fictional Data |
| 2 | Cl | H | 32 | 64 | 128 | Fictional Data |
| 3 | Br | H | 16 | 32 | 64 | Fictional Data |
| 4 | H | Cl | 64 | 128 | 128 | Fictional Data |
| 5 | OCH₃ | H | >100 | >100 | >100 | Fictional Data |
| 6 | NO₂ | H | 8 | 16 | 32 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from hypothetical studies to demonstrate the structure-activity relationship. Actual values may vary based on specific experimental conditions.
Key Observations from Antimicrobial SAR:
-
Halogen Substitution: The introduction of a halogen atom at the R1 position (adjacent to the hydroxyl group) appears to enhance antimicrobial activity, with bromine (Compound 3 ) showing greater potency than chlorine (Compound 2 ).
-
Electron-Withdrawing Groups: The presence of a second nitro group at the R1 position (Compound 6 ) significantly increases activity against all tested strains, suggesting that strong electron-withdrawing character is favorable for antimicrobial action.
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating methoxy (B1213986) group at the R1 position (Compound 5 ) leads to a loss of activity.
-
Positional Isomers: Substitution at the R2 position (Compound 4 ) appears to be less effective than at the R1 position.
Enzyme Inhibitory Activity
Certain derivatives of this compound have been evaluated as inhibitors of various enzymes, such as protein kinases and metalloenzymes, which are often implicated in cancer and inflammatory diseases. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibition.
Table 2: Comparative Enzyme Inhibitory Activity (IC50) of this compound Derivatives against Target Enzyme X
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) | Reference |
| 1 | H | H | >50 | Fictional Data |
| 7 | F | H | 15.2 | Fictional Data |
| 8 | CF₃ | H | 2.5 | Fictional Data |
| 9 | H | CF₃ | 10.8 | Fictional Data |
| 10 | NH₂ | H | 25.1 | Fictional Data |
| 11 | COOH | H | 8.9 | Fictional Data |
Note: The data presented in this table is illustrative and based on hypothetical studies.
Key Observations from Enzyme Inhibition SAR:
-
Fluorine Substitution: A fluorine atom at the R1 position (Compound 7 ) confers moderate inhibitory activity.
-
Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group at the R1 position (Compound 8 ) results in a significant increase in potency, highlighting the importance of this feature for enzyme binding. Substitution at the R2 position (Compound 9 ) is less effective.
-
Amine and Carboxyl Groups: The introduction of polar groups such as an amino (Compound 10 ) or carboxyl (Compound 11 ) group at the R1 position leads to varied effects, suggesting that both electronic and steric factors play a role in the interaction with the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum was then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. A series of two-fold dilutions were then prepared in the appropriate broth in 96-well microtiter plates.
-
Incubation: The prepared inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)
The half-maximal inhibitory concentration (IC50) values for enzyme inhibition were determined using a generic in vitro kinase assay.
-
Reagents and Buffers: All assays were performed in a buffer appropriate for the specific kinase, typically containing Tris-HCl, MgCl₂, and DTT. ATP and a specific peptide substrate for the kinase were also prepared in the assay buffer.
-
Compound Dilution: The test compounds were serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme Reaction: The kinase, peptide substrate, and test compound were pre-incubated in a 96-well plate. The reaction was initiated by the addition of ATP. The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a DMSO control. The IC50 value was determined by fitting the dose-response curve using a non-linear regression model.[1][2][3]
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and processes.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Caption: General workflow for the synthesis and evaluation of novel derivatives.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
Unveiling the Antimicrobial Potential of 2-Hydroxy-5-nitrobenzonitrile: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic bacteria. One such molecule of interest is 2-Hydroxy-5-nitrobenzonitrile, a compound that has demonstrated potential antimicrobial properties. This guide offers a comparative analysis of the available, albeit limited, data on the efficacy of this compound against common pathogens and draws parallels with the action of standard antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Efficacy at a Glance: A Comparative Overview
To illustrate how such comparative data would be presented, the following table provides a hypothetical summary of potential MIC values. It is crucial to note that the following data is illustrative and not based on verified experimental results from a peer-reviewed publication.
| Microorganism | This compound (µg/mL) | Penicillin (µg/mL) | Streptomycin (µg/mL) |
| Staphylococcus aureus | 20 - 50 | 0.015 - >256 | 1 - >128 |
| Escherichia coli | 20 - 50 | N/A | 1 - >128 |
| Klebsiella pneumoniae | 20 - 50 | N/A | 1 - >128 |
Note: The MIC values for Penicillin and Streptomycin are established ranges and can vary significantly based on the resistance profile of the bacterial strain.
Deciphering the Mechanism of Action: A Look into Bacterial Iron Uptake
One of the identified mechanisms of action for this compound, particularly against Pseudomonas aeruginosa, is the inhibition of pyochelin uptake.[1] Pyochelin is a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to transport iron across their cell membranes. By interfering with this crucial nutrient acquisition pathway, this compound can effectively starve the bacteria of iron, a critical element for its growth and survival.
Below is a diagram illustrating the proposed mechanism of action.
References
A Comparative Analysis of 2-Hydroxy-5-nitrobenzonitrile: In Silico Predictions vs. In Vitro Biological Activity
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the computational and experimental evaluation of the versatile chemical compound, 2-Hydroxy-5-nitrobenzonitrile.
This report provides a detailed comparison of the predicted in silico properties and the observed in vitro biological activities of this compound, a molecule with demonstrated potential in various therapeutic areas. This guide aims to furnish researchers with the necessary data and protocols to facilitate further investigation and drug discovery efforts.
Summary of Biological Activities
This compound has been identified as a compound of interest due to its diverse biological activities. Notably, it has been recognized as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[1] Furthermore, it has been shown to inhibit the uptake of pyochelin, a siderophore utilized by pathogenic bacteria such as Pseudomonas aeruginosa for iron acquisition, suggesting its potential as an antimicrobial agent.[1] The compound has also been noted for its potential immunomodulatory activities.[1]
In Silico Analysis: ADMET Profile
| Property | Predicted Value/Interpretation | Reference |
| Absorption | ||
| Caco-2 Permeability | Predicted to have moderate to high permeability. | [2] |
| Distribution | ||
| Plasma Protein Binding (PPB) | Predicted to have a moderate level of binding to plasma proteins. | [2] |
| Metabolism | ||
| CYP450 Inhibition | Predictions suggest potential interactions with certain cytochrome P450 enzymes. Further in vitro testing is required for confirmation. | - |
| Excretion | ||
| Renal/Hepatic Clearance | Prediction models suggest a combination of renal and hepatic clearance pathways. | - |
| Toxicity | ||
| Lipinski's Rule of Five | Obeys the rule, suggesting good oral bioavailability. | - |
| Pfizer Rule (logP > 3, TPSA < 75) | Does not violate the rule, indicating a lower likelihood of toxicity. | - |
| GSK Rule (MW ≤ 400, logP ≤ 4) | Compliant with the rule, suggesting a more favorable ADMET profile. | - |
In Vitro Biological Activity
Xanthine Oxidase Inhibition
In vitro assays have confirmed that this compound is a potent inhibitor of xanthine oxidase.[1] While a specific IC50 value for this compound is not available in the provided search results, its activity has been established.
Pyochelin Uptake Inhibition
Studies have demonstrated the ability of this compound to inhibit the uptake of pyochelin in Pseudomonas aeruginosa.[1] This activity suggests a mechanism to limit bacterial iron acquisition, a critical process for bacterial survival and virulence. Quantitative data on the inhibition of pyochelin-mediated iron uptake by this specific compound is a key area for further experimental validation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key in vitro assays mentioned.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (B61711) (positive control)
-
Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of xanthine, xanthine oxidase, the test compound, and allopurinol in the appropriate buffer or DMSO.
-
Assay Setup: In a 96-well plate, add the buffer, xanthine oxidase solution, and varying concentrations of the test compound or control. Include a blank with no enzyme and a control with no inhibitor.
-
Initiation of Reaction: Add the xanthine substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the increase in absorbance at 295 nm over time.
-
Data Analysis: Calculate the rate of uric acid formation. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Pyochelin-Mediated Iron Uptake Inhibition Assay
This assay assesses the ability of a compound to interfere with the uptake of iron chelated by the siderophore pyochelin in bacteria.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Pyochelin
-
Radio-labeled iron (e.g., ⁵⁵Fe)
-
This compound (test compound)
-
Minimal essential medium
-
Scintillation counter
Procedure:
-
Bacterial Culture: Grow P. aeruginosa to the mid-logarithmic phase in an iron-depleted minimal medium.
-
Preparation of Ferripyochelin: Prepare a complex of pyochelin and ⁵⁵Fe.
-
Inhibition Assay: Incubate the bacterial cells with varying concentrations of this compound for a specific period.
-
Iron Uptake: Add the ⁵⁵Fe-pyochelin complex to the bacterial suspension and incubate.
-
Measurement: After incubation, wash the cells to remove unbound ⁵⁵Fe-pyochelin. The amount of radioactivity incorporated into the cells is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the iron uptake in the presence of the inhibitor to the control (no inhibitor). The IC50 value can then be determined.
Signaling Pathways and Experimental Workflows
The inhibitory actions of this compound suggest its potential to modulate specific cellular signaling pathways. For instance, the inhibition of xanthine oxidase can impact purine (B94841) metabolism and reduce the production of reactive oxygen species (ROS), which are known to be involved in various signaling cascades related to inflammation.
Experimental Workflow for Inhibitor Screening
References
Benchmarking 2-Hydroxy-5-nitrobenzonitrile Against Alternative STAT3 Chemical Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology and inflammatory diseases due to its critical role in regulating cell proliferation, survival, and differentiation. The discovery and characterization of small molecule inhibitors of STAT3 are of significant interest. This guide provides a comparative overview of 2-Hydroxy-5-nitrobenzonitrile and other established chemical probes known to inhibit the STAT3 signaling pathway. While this compound has been identified as a potential STAT3 inhibitor, publicly available quantitative data on its specific inhibitory activity is limited. This guide, therefore, presents a framework for its evaluation by comparing the known performance of alternative probes and providing detailed experimental protocols for a comprehensive head-to-head analysis.
Quantitative Comparison of STAT3 Inhibitors
Direct comparison of inhibitory potency is crucial for selecting the appropriate chemical probe for a given study. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several well-characterized STAT3 inhibitors. It is important to note that these values are highly dependent on the assay format and cell line used, and direct comparisons across different studies should be made with caution.
| Inhibitor | Target Domain/Mechanism | Assay Type | Cell Line/System | Reported IC50 (µM) |
| This compound | STAT3 (putative) | - | - | Data not publicly available |
| Stattic | SH2 Domain | Cell-free | - | 5.1[1] |
| Cell Viability (MTT Assay) | MDA-MB-231 | ~5.5[2] | ||
| S3I-201 | SH2 Domain | Cell-free (DNA binding) | - | 86 ± 33[3] |
| Cell Viability | MDA-MB-231 | 100[4] | ||
| Niclosamide (B1684120) | STAT3 Phosphorylation | Cell-free | - | 0.7[5] |
| Cell Viability | Du145 | ~2.0[6] | ||
| Cryptotanshinone | STAT3 Phosphorylation (JAK2) | Cell-free | - | 4.6[4][7] |
| Cell Viability | DU145 | 7[7] |
Mechanism of Action of Alternative Probes
-
Stattic : One of the earliest identified non-peptidic small molecule inhibitors of STAT3.[1][8] It is reported to target the SH2 domain, which is essential for the dimerization of phosphorylated STAT3 monomers, thereby preventing its nuclear translocation and transcriptional activity.[8][9] However, researchers should be aware that several studies have reported STAT3-independent, off-target effects of Stattic, including the inhibition of histone acetylation.[2][10]
-
S3I-201 : This compound was developed as a selective inhibitor of STAT3 DNA-binding activity, thought to act by targeting the STAT3 SH2 domain to prevent dimerization.[3][11] While it has been used to probe STAT3 function, some reports suggest it may act as a non-selective alkylating agent, raising concerns about its specificity.[12]
-
Niclosamide : An FDA-approved anthelmintic drug that has been repurposed as a STAT3 inhibitor.[6][13] It has been shown to inhibit STAT3 signaling by reducing its phosphorylation and preventing its nuclear translocation.[6][14]
-
Cryptotanshinone : A natural product that inhibits STAT3 activation by targeting the upstream Janus kinase 2 (JAK2), leading to a reduction in STAT3 phosphorylation at Tyr705.[7][15] By inhibiting this critical activation step, it prevents STAT3 dimerization and nuclear translocation.[15][16]
Experimental Protocols
To facilitate the direct comparison of this compound with other STAT3 inhibitors, the following detailed protocols for key assays are provided.
STAT3 Phosphorylation Assay (Western Blot)
This assay is fundamental for determining a compound's ability to inhibit the activation of STAT3, which is typically marked by phosphorylation at Tyrosine 705 (Tyr705).
a. Cell Culture and Treatment:
-
Culture a suitable cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231, DU145) in the recommended medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or other STAT3 inhibitors for a predetermined duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
For cell lines that require cytokine stimulation to activate STAT3, starve the cells in a serum-free medium for 4-6 hours before treatment with the inhibitor, followed by stimulation with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes.[17]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin or GAPDH.[18][19]
STAT3 DNA Binding Assay (ELISA)
This assay quantifies the ability of activated STAT3 in nuclear extracts to bind to its specific DNA consensus sequence, providing a measure of functional inhibition.
a. Preparation of Nuclear Extracts:
-
Treat cells with the test compounds as described in the Western Blot protocol.
-
Following treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard laboratory protocol.
b. ELISA Procedure:
-
Use a commercially available STAT3 DNA-binding ELISA kit (e.g., TransAM STAT3 kit).
-
Add equal amounts of nuclear extract protein to the wells of the ELISA plate, which are pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Incubate the plate to allow STAT3 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody that specifically detects STAT3 bound to the DNA.
-
Add an HRP-conjugated secondary antibody.
-
Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.[20] A decrease in absorbance in treated samples compared to the control indicates inhibition of STAT3 DNA binding.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
b. MTT Assay Procedure:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value for cytotoxicity.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The canonical STAT3 signaling pathway and the points of inhibition for various chemical probes.
Caption: A generalized experimental workflow for benchmarking STAT3 inhibitors.
References
- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchwithnj.com [researchwithnj.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. benchchem.com [benchchem.com]
Reproducibility of 2-Hydroxy-5-nitrobenzonitrile Experimental Data: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount for the reliable synthesis and evaluation of chemical compounds. This guide provides a comparative analysis of experimental data for 2-Hydroxy-5-nitrobenzonitrile, a compound with potential applications in medicinal chemistry. Due to the limited availability of direct reproducibility studies, this guide synthesizes and compares data from various reported synthetic and analytical methods to offer insights into the expected variability and performance of these protocols.
Comparison of Synthetic Protocols
The synthesis of this compound can be approached through several routes, primarily involving the nitration of a substituted benzonitrile (B105546) or the conversion of a corresponding aldehyde. The choice of method can significantly impact yield, purity, and scalability. Below is a comparison of representative synthetic strategies.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reaction Time | Key Advantages | Potential for Variability |
| Nitration of 2-Hydroxybenzonitrile Precursor | 2-Hydroxy-3-methylbenzaldehyde | Nitric acid, Acetic acid | ~84%[1] | 1-2 hours[1] | High yield, well-established reaction. | Regio-selectivity of nitration can be sensitive to reaction conditions (temperature, acid concentration).[2][3][4][5][6] |
| One-Pot Synthesis from Aldehyde | 2-Hydroxy benzaldehyde | Hydroxylamine hydrochloride, Ferrous sulfate | 85%[7] | 4 hours[7] | Inexpensive and environmentally friendly catalyst.[7] | Yield can be influenced by catalyst activity and reaction work-up. |
| Multi-step Synthesis | 3-Hydroxy-4-methoxybenzonitrile | Multi-step involving protection, nitration, reduction, deprotection | Not explicitly reported for the target molecule, but analogous syntheses exist.[8] | Multiple days | Allows for precise control over substitution patterns. | Cumulative yield over multiple steps can be low and subject to variability at each stage. |
Comparison of Analytical Methods
Accurate and reproducible analytical methods are crucial for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for analysis.
| Analytical Method | Column | Mobile Phase/Carrier Gas | Detection | Key Advantages | Potential for Variability |
| HPLC | C18 reverse-phase[9][10] | Acetonitrile (B52724)/Water with 0.1% formic acid[9][10][11] | UV (e.g., 254 nm or 320 nm)[9][10] | Robust for purity and quantitative analysis.[9] | Peak shape and retention time can be affected by mobile phase composition, pH, and column temperature. |
| GC-MS | Non-polar or medium-polarity capillary column (e.g., DB-5ms)[12] | Helium[12] | Mass Spectrometry (EI)[12] | High separation efficiency and definitive identification.[12] | Derivatization may be required for compounds with polar functional groups, introducing potential variability.[9] |
Experimental Protocols
Synthesis Protocol: Nitration of 2-Hydroxy-3-methylbenzaldehyde (Adapted from analogous reactions)[1]
-
Dissolution: Dissolve 2-Hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water while cooling.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of the starting material over 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction: Stir the mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or a vacuum oven at low temperature.
-
Purification (Optional): Recrystallize the crude product from a suitable solvent like ethanol (B145695) or an ethanol/water mixture if necessary.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) (Starting Point)[9][10]
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Is a thin mechanism appropriate for aromatic nitration? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05176A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-5-nitrobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Hydroxy-5-nitrobenzonitrile is critical for ensuring personnel safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on how to manage this chemical waste stream effectively.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). The compound is harmful if swallowed, inhaled, or absorbed through the skin, and it causes serious eye and skin irritation[1][2][3].
Key Safety Measures:
-
Engineering Controls: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4]. Facilities should be equipped with an eyewash station and a safety shower[2].
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves (inspect before use), and a lab coat[1][4]. For dusty conditions or higher-level protection, a suitable particle respirator may be necessary[4].
-
Spill Management: In case of a spill, avoid generating dust. Sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal[2][4].
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to federal, state, and local regulations. The primary and recommended method of disposal is through a licensed professional waste disposal service[1][4]. Do not discharge into drains or the environment[4].
Procedure:
-
Segregation and Storage:
-
Store waste this compound in its original container or a compatible, well-sealed container that is clearly labeled as "Hazardous Waste"[5][6].
-
The container must be in good condition, free from leaks or external contamination[6].
-
Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department or the licensed disposal company[1].
-
-
Contacting a Professional Disposal Service:
-
Approved Disposal Method - Incineration:
-
The standard disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[1][4]. This ensures the complete destruction of the hazardous material.
-
Note that this material may be highly flammable, and extra care should be taken during ignition[4]. This process should only be carried out by trained professionals in a permitted facility.
-
-
Disposal of Contaminated Materials:
Summary of Disposal Procedures and Safety Information
For quick reference, the following table summarizes the key logistical and safety steps for the disposal of this compound.
| Parameter | Guideline | Citation(s) |
| Primary Disposal Method | Contact a licensed professional waste disposal company. | [1][4] |
| Approved Technology | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [1][4] |
| Waste Container | Use a suitable, closed, and clearly labeled container. Keep in good condition. | [4][6] |
| PPE Required | Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use a respirator for higher exposure risks. | [1][4] |
| Handling Location | Handle in a well-ventilated area or a chemical fume hood. | [2][4] |
| Spill Cleanup | Avoid creating dust. Sweep up, place in a closed container for disposal. | [2][4] |
| Contaminated Packaging | Dispose of as unused product. | [1][4] |
| Prohibited Actions | Do not let the product enter drains or the environment. Do not mix with other waste unless permitted. | [1][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-5-nitrobenzonitrile (CAS No. 39835-09-1). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1][2]
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles.[3] A face shield may be required for splash hazards. | EN166 (EU) or NIOSH (US) approved |
| Hand Protection | Chemical-resistant gloves. While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for splash protection against nitriles and nitro compounds.[3] It is crucial to inspect gloves before use and change them immediately if contaminated. | EN 374 |
| Skin and Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact. | N/A |
| Respiratory Protection | For nuisance exposures or when handling powder outside of a fume hood, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge.[3] Work should ideally be conducted in a well-ventilated area or a chemical fume hood. | NIOSH (US) or CEN (EU) approved |
Safe Handling and Storage
Adherence to proper handling and storage procedures is essential to minimize risk.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before starting work.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound, especially weighing and transferring of the solid, within a chemical fume hood to avoid inhalation of dust.[3]
-
Avoid contact with skin and eyes.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[3]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
-
Storage Plan
-
Store this compound in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
While specific incompatibilities for this compound are not detailed in the provided search results, as a general precaution for nitriles and nitro compounds, avoid storage with strong acids, bases, and oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response Plan
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spread of the solid material. Avoid creating dust.[3]
-
Clean-up (for minor spills):
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a damp cloth or paper towels to avoid generating dust.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
For Major Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to ensure environmental safety and regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. As a precaution, avoid mixing with strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Use a compatible, leak-proof container for waste collection.
-
Keep the waste container closed at all times except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (39835-09-1) and any other information required by your institution.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Experimental Workflow and Logic Diagrams
To provide a clear visual guide, the following diagrams illustrate the safe handling workflow and the decision-making process for handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response Logic for this compound Incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
